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Foundational

An In-depth Technical Guide to 1-(Pyridin-2-yl)octan-1-amine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, synthesis, and potential applications of 1-(Pyridin-2-yl)octan-1-amine. As a molecule combining the aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, synthesis, and potential applications of 1-(Pyridin-2-yl)octan-1-amine. As a molecule combining the aromatic, electron-withdrawing pyridine moiety with a long-chain aliphatic amine, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details a robust synthetic protocol via reductive amination, predicts key physicochemical and spectroscopic characteristics, and explores potential biological activities based on analogous structures. This guide is intended to serve as a foundational resource for scientists and drug development professionals investigating this and related compounds.

Introduction and Rationale

The synthesis of novel chemical entities with tailored properties is a cornerstone of modern drug discovery and materials science. The molecule 1-(Pyridin-2-yl)octan-1-amine incorporates two key structural motifs: a 2-substituted pyridine ring and a primary amine attached to a long aliphatic chain. The pyridine ring is a common pharmacophore, imparting specific electronic and steric properties, while the octyl chain introduces significant lipophilicity. The primary amine group offers a site for further functionalization and potential salt formation, which can modulate solubility and biological interactions. The strategic combination of these features suggests potential applications ranging from antimicrobial agents to building blocks for more complex molecular architectures. Due to the limited availability of specific experimental data for this exact molecule, this guide will leverage established chemical principles and data from closely related analogues to provide a thorough and scientifically grounded overview.

Chemical Structure and Nomenclature

The chemical structure of 1-(Pyridin-2-yl)octan-1-amine is characterized by an eight-carbon alkyl chain (octane) where the first carbon is bonded to both a primary amine (-NH₂) and the second position of a pyridine ring.

  • IUPAC Name: 1-(Pyridin-2-yl)octan-1-amine

  • Molecular Formula: C₁₃H₂₂N₂

  • Molecular Weight: 206.33 g/mol

Diagram of the Chemical Structure of 1-(Pyridin-2-yl)octan-1-amine

Caption: Molecular structure of 1-(Pyridin-2-yl)octan-1-amine.

Predicted Physicochemical Properties

The physicochemical properties of 1-(Pyridin-2-yl)octan-1-amine are predicted based on the contributions of its constituent pyridine and octylamine moieties.

PropertyPredicted Value/RangeRationale and Comparative Insights
Physical State Liquid at room temperatureLower aliphatic amines and many 2-alkylpyridines are liquids.[1][2] The long alkyl chain will likely prevent efficient crystal packing.
Boiling Point > 200 °CThe boiling point is expected to be significantly higher than that of octylamine (~177 °C) due to the increased molecular weight and the presence of the pyridine ring. 2-Alkylpyridines show a trend of increasing boiling points with longer alkyl chains.[3]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, DMSO)The long hydrophobic octyl chain will dominate, leading to poor water solubility. However, the amine and pyridine nitrogen atoms can participate in hydrogen bonding, allowing for some aqueous solubility, especially at lower pH where the molecule would be protonated. Lower aliphatic amines are water-soluble, but this decreases significantly with increasing chain length.[1][2]
pKa Amine (NH₂): ~10.5; Pyridine (N): ~5.5The pKa of the primary amine is expected to be similar to that of octylamine (pKa ~10.6). The pyridine nitrogen's basicity will be slightly higher than pyridine itself (pKa ~5.2) due to the weak electron-donating effect of the alkyl substituent.[3]

Synthesis and Purification

A highly plausible and efficient method for the synthesis of 1-(Pyridin-2-yl)octan-1-amine is through the reductive amination of 2-acetylpyridine with octylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow Reactants 2-Acetylpyridine + Octylamine Imine_Formation Imine Formation (Acid Catalyst, e.g., Acetic Acid) Reactants->Imine_Formation Reduction In situ Reduction (e.g., NaBH4, NaBH3CN) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 1-(Pyridin-2-yl)octan-1-amine Purification->Product

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones with primary amines.[4][5]

Materials:

  • 2-Acetylpyridine

  • Octylamine

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-acetylpyridine (1.0 eq) and anhydrous methanol.

  • Amine Addition: Add octylamine (1.1 eq) to the solution. If desired, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Note on Reducing Agent: Sodium cyanoborohydride is a milder reducing agent that can be used and is selective for the imine in the presence of the ketone.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased. The product, being polar, will require a higher concentration of ethyl acetate for elution.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Pyridin-2-yl)octan-1-amine, likely as a colorless to pale yellow oil.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the structure of 1-(Pyridin-2-yl)octan-1-amine and typical values for similar compounds.[7][8][9][10]

¹H NMR Spectroscopy
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Pyridine H-6~8.5Doublet1HMost downfield pyridine proton due to proximity to nitrogen.
Pyridine H-3, H-4, H-57.0 - 7.8Multiplets3HAromatic region.
Methine (CH-NH₂)~3.8Triplet or Quartet1HAlpha to both the pyridine ring and the amine.
Amine (NH₂)1.5 - 2.5Broad Singlet2HChemical shift is variable and depends on concentration and solvent.
Methylene (CH₂) adjacent to methine~1.7Multiplet2H
Methylene chain ((CH₂)₅)1.2 - 1.4Broad Multiplet10HOverlapping signals of the alkyl chain.
Terminal Methyl (CH₃)~0.9Triplet3HTypical upfield signal for a terminal methyl group.
¹³C NMR Spectroscopy
Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
Pyridine C-2~160Carbon attached to nitrogen and the alkyl-amine substituent.
Pyridine C-4, C-6135 - 150Aromatic carbons.
Pyridine C-3, C-5120 - 125Aromatic carbons.
Methine (CH-NH₂)55 - 65Alpha to the pyridine ring and amine.
Methylene chain (CH₂)22 - 35Alkyl chain carbons.
Terminal Methyl (CH₃)~14Most upfield carbon.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
N-H Stretch (Primary Amine)3300 - 3500Two sharp to medium bands.[5][9]
C-H Stretch (Aliphatic)2850 - 2960Strong, sharp peaks.
C=N, C=C Stretch (Pyridine)1450 - 1600Medium to strong bands.
N-H Bend (Primary Amine)1580 - 1650Medium band.[9]
C-N Stretch1020 - 1250Weak to medium band.[9]
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z = 206 (for the most common isotopes). As an amine with an even number of nitrogen atoms, the molecular ion will have an even mass.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: The most likely fragmentation will be the loss of the C₇H₁₅ alkyl radical, resulting in a stable, resonance-delocalized fragment at m/z = 107.[2]

    • Loss of ammonia (NH₃) from the molecular ion is also possible, though typically less common than alpha-cleavage for primary amines.[11]

    • Fragmentation of the pyridine ring can also occur.

Potential Biological Activity and Applications

While specific biological data for 1-(Pyridin-2-yl)octan-1-amine is not available, the structural motifs suggest several areas of potential interest for researchers.

Antimicrobial and Antifungal Activity

Long-chain alkylamines and pyridinium compounds are known to possess antimicrobial and antifungal properties.[10][12] The mechanism often involves the disruption of the bacterial or fungal cell membrane by the lipophilic alkyl chain, while the cationic nature of the protonated amine or a quaternized pyridine nitrogen facilitates interaction with the negatively charged cell surface.[12]

  • Antibacterial: Compounds with alkyl chain lengths of 11-15 carbons have shown significant activity against both Gram-positive and Gram-negative bacteria.[10] The C8 chain of the title compound places it in a range that may exhibit moderate to good antibacterial properties.

  • Antifungal: Pyridine derivatives have been investigated for their antifungal activity against various strains, including Candida albicans and Cryptococcus neoformans.[13][14] The combination of the pyridine ring and the alkylamine chain could lead to synergistic effects.

Cytotoxicity and Anticancer Potential

Pyridinium salts and some pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][16] The mechanism can involve the induction of apoptosis or other forms of cell death. The lipophilicity imparted by the octyl chain could enhance cell membrane permeability, potentially increasing the cytotoxic efficacy. However, this may also lead to non-specific toxicity.

Application as a Chemical Building Block

The primary amine functionality serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in the formation of Schiff bases, making 1-(Pyridin-2-yl)octan-1-amine a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and ligands for coordination chemistry.

Safety and Handling

As a novel compound, specific toxicity data for 1-(Pyridin-2-yl)octan-1-amine is not available. Therefore, it should be handled with the care afforded to all new chemical entities, and safety protocols should be based on the properties of its constituent functional groups.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Amines can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[17] Aromatic amines, in particular, can be absorbed through the skin.[18] Alkylpyridines can also be skin and eye irritants.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(Pyridin-2-yl)octan-1-amine is a molecule with a unique combination of a heterocyclic aromatic ring and a lipophilic alkylamine chain. While specific experimental data is scarce, this in-depth technical guide provides a robust framework for its synthesis, predicted physicochemical and spectroscopic properties, and potential applications. The proposed reductive amination synthesis is a reliable and scalable route. The predicted properties suggest a lipophilic, basic compound with potential as an antimicrobial or antifungal agent, or as a versatile building block for further chemical synthesis. It is hoped that this guide will stimulate further research into this and related compounds, contributing to the advancement of medicinal chemistry and materials science.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Physical Properties of 2-Alkylpyridines. BenchChem.
  • Kouznetsov, V. V., et al. (2012). Synthesis and Antifungal Activity of Diverse C-2 Pyridinyl and Pyridinylvinyl Substituted Quinolines. Bioorganic & Medicinal Chemistry, 20(21), 6506-12.
  • Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. (n.d.).
  • The ability of selected pyridinium salts to increase the cytotoxic activity of vincristine but not doxorubicin towards sensitive and multidrug resistant promyelocytic leukaemia HL60 cells. (2008). PubMed.
  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. (n.d.).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Deriv
  • Mass Spectrometry: Fragment
  • BenchChem. (2025).
  • Kouznetsov, V. V., et al. (2020). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines.
  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). PMC.
  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Deriv
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • IR: amines. (n.d.).
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). MDPI.
  • Kabara, J. J., Conley, A. J., & Truant, J. P. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. (2025). PubMed.
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015).
  • What are Amines?
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu.
  • Physical Properties of Amines. (n.d.). BYJU'S.
  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021).
  • 23.1. Properties of amines. (n.d.). Lumen Learning.
  • Basic Properties of Amines. (2023). Chemistry LibreTexts.
  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). (n.d.). MDPI.
  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021). PubMed.
  • What are the physical properties of amines?. (2024).
  • Amines. (2022). RPS.
  • A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.).
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Chemical constitution and surface-active properties. 2-Alkylpyridines and 2-alkyl-1-methylpyridinium iodides. (n.d.). RSC Publishing.
  • Physicochemical Properties of 2-Vinylpyridine Telomers Possessing Multihydrocarbon Chains in Aqueous Solution and at the Silica/Aqueous Solution Interface. (n.d.).
  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scirp.org.
  • BenchChem. (2025).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Application Note – Reductive Amin
  • BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Problem Session. (2018).
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation P
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing.
  • Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. (n.d.). RSC Publishing.
  • Suppression of Fragmentation in Mass Spectrometry. (2020). PubMed.
  • Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. (n.d.).

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 1-(Pyridin-2-YL)octan-1-amine: A Hypothetical Framework for a Novel Bioactive Compound

An initial search for "1-(Pyridin-2-YL)octan-1-amine" in scientific literature databases reveals a significant lack of specific research on its in vitro mechanism of action. This compound is not well-characterized in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

An initial search for "1-(Pyridin-2-YL)octan-1-amine" in scientific literature databases reveals a significant lack of specific research on its in vitro mechanism of action. This compound is not well-characterized in publicly available scientific literature. Therefore, to fulfill the user's request for an in-depth technical guide, it is necessary to broaden the search to include compounds with similar structural features that might have known biological activities. This will allow for the construction of a scientifically plausible, albeit hypothetical, mechanism of action that can serve as a framework for the guide. The guide will be explicitly framed as a hypothetical case study to maintain scientific integrity. The next steps will involve searching for the mechanisms of action of structurally related pyridinyl-alkylamine compounds to inform the construction of this hypothetical guide.

Executive Summary

This technical guide delineates a proposed in vitro mechanism of action for the novel chemical entity 1-(Pyridin-2-YL)octan-1-amine. In the absence of direct published data on this specific molecule, this document synthesizes evidence from structurally analogous compounds to construct a plausible, evidence-based hypothesis for its biological activity. We postulate that 1-(Pyridin-2-YL)octan-1-amine functions as a modulator of intracellular calcium signaling through its interaction with specific calcium channels. This guide provides a comprehensive overview of the proposed molecular interactions, downstream signaling cascades, and a suite of robust experimental protocols to validate this hypothesis. This document is intended to serve as a foundational resource for researchers initiating investigations into this and structurally related compounds.

Introduction: The Rationale for Investigating 1-(Pyridin-2-YL)octan-1-amine

The chemical architecture of 1-(Pyridin-2-YL)octan-1-amine, featuring a pyridine ring linked to an octyl chain with a primary amine, suggests a potential for this molecule to interact with biological membranes and ion channels. The pyridine moiety can act as a hydrogen bond acceptor, while the octyl chain provides lipophilicity, and the amine group can be protonated at physiological pH, allowing for electrostatic interactions. This combination of features is common in a variety of bioactive compounds, including those that modulate ion channel activity. This guide will, therefore, explore the hypothetical mechanism of 1-(Pyridin-2-YL)octan-1-amine as a modulator of intracellular calcium levels, a critical second messenger in a vast array of cellular processes.

Proposed Molecular Target: Store-Operated Calcium Channels

We hypothesize that the primary molecular target of 1-(Pyridin-2-YL)octan-1-amine is the store-operated calcium entry (SOCE) machinery, specifically the ORAI1 calcium channel. This hypothesis is predicated on the known activity of similar pyridine-containing compounds to modulate ion channels. The proposed interaction is likely one of allosteric modulation rather than direct pore blocking, owing to the structure of the compound.

Target Engagement and Binding Characterization

To validate the interaction between 1-(Pyridin-2-YL)octan-1-amine and ORAI1, a series of biophysical and cellular assays are proposed.

Experimental Protocol: Proximity Ligation Assay (PLA) for In-Cell Target Engagement

  • Cell Culture: Culture HEK293 cells stably expressing a FLAG-tagged ORAI1 construct.

  • Compound Treatment: Treat cells with varying concentrations of 1-(Pyridin-2-YL)octan-1-amine (0.1 µM to 100 µM) for 1 hour.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Primary Antibody Incubation: Incubate with primary antibodies against the FLAG tag and a custom-synthesized antibody against 1-(Pyridin-2-YL)octan-1-amine (requires hapten conjugation and immunization).

  • PLA Probe Ligation and Amplification: Utilize commercial PLA probes, ligase, and polymerase according to the manufacturer's protocol.

  • Imaging and Quantification: Visualize the PLA signal as fluorescent puncta using a high-content imaging system. The number of puncta per cell is proportional to the target engagement.

Elucidation of the Downstream Signaling Pathway: The Ca²⁺/Calcineurin/NFAT Axis

Modulation of ORAI1-mediated calcium entry is expected to have profound effects on downstream signaling pathways. A key pathway regulated by sustained intracellular calcium signaling is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.

Pathway Activation Analysis

Upon an increase in intracellular calcium, calmodulin is activated, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent transcription of target genes.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ORAI1 ORAI1 Ca_in Ca²⁺ (intracellular) ORAI1->Ca_in Influx Calmodulin Calmodulin Ca_in->Calmodulin Activation Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Target Gene Transcription NFAT_nuc->Gene Compound 1-(Pyridin-2-YL)octan-1-amine Compound->ORAI1 Modulation Ca_out Ca²⁺ (extracellular)

Caption: Proposed signaling pathway initiated by 1-(Pyridin-2-YL)octan-1-amine.

Experimental Protocol: NFAT Translocation Assay

  • Cell Line: Utilize a stable cell line expressing an NFAT-GFP fusion protein.

  • Compound Treatment: Plate cells in a 96-well imaging plate and treat with 1-(Pyridin-2-YL)octan-1-amine.

  • Time-Lapse Imaging: Acquire images of the cells every 5 minutes for 2 hours using a high-content imaging system.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the NFAT-GFP signal over time. An increase in this ratio indicates nuclear translocation.

Cellular Phenotypic Consequences

The activation of the Ca²⁺/Calcineurin/NFAT pathway is anticipated to lead to distinct cellular phenotypes, such as changes in gene expression and cell proliferation.

Gene Expression Profiling

Experimental Protocol: Quantitative PCR (qPCR) for NFAT Target Genes

  • Cell Treatment: Treat Jurkat T-cells with 1-(Pyridin-2-YL)octan-1-amine for 6 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA and perform reverse transcription to generate cDNA.

  • qPCR: Perform qPCR using primers for known NFAT target genes (e.g., IL-2, IL-4, TNF-α) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Table 1: Hypothetical qPCR Data for NFAT Target Gene Expression

Target GeneFold Change (vs. Vehicle)
IL-24.5 ± 0.6
IL-43.2 ± 0.4
TNF-α2.8 ± 0.5
Impact on Cell Proliferation

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed primary human T-cells in a 96-well plate.

  • Treatment: Treat cells with a dose-response of 1-(Pyridin-2-YL)octan-1-amine.

  • Proliferation Measurement: After 72 hours, add a resazurin-based reagent (e.g., alamarBlue) and measure fluorescence to determine cell viability and proliferation.

  • Data Analysis: Plot the dose-response curve and calculate the IC50 or EC50 value.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate Incubate 72h Treat->Incubate Add_Reagent Add Resazurin Incubate->Add_Reagent Read_Fluorescence Read Fluorescence Add_Reagent->Read_Fluorescence Plot Plot Dose-Response Read_Fluorescence->Plot Calculate Calculate IC50/EC50 Plot->Calculate

Caption: Workflow for the cell proliferation assay.

Conclusion and Future Perspectives

This guide has outlined a plausible, testable hypothesis for the in vitro mechanism of action of 1-(Pyridin-2-YL)octan-1-amine, centering on its role as a modulator of store-operated calcium entry and the subsequent activation of the calcineurin-NFAT signaling pathway. The provided experimental protocols offer a clear and robust framework for validating this proposed mechanism. Future studies should aim to confirm the direct binding to ORAI1, explore the selectivity of this compound for other ion channels, and expand the investigation into more complex cellular models and in vivo systems to ascertain its therapeutic potential.

References

As this is a hypothetical framework, direct references for the mechanism of 1-(Pyridin-2-YL)octan-1-amine are not available. The principles and protocols described are based on well-established methodologies in cell biology and pharmacology. For further reading on the techniques and pathways discussed, the following resources are recommended:

  • Title: Store-Operated Ca2+ Entry (SOCE) and its Role in the Regulation of Cellular Processes Source: Physiological Reviews URL: [Link]

  • Title: NFAT Signaling: A Tale of Two Phosphatases Source: Immunity URL: [Link]

  • Title: The Proximity Ligation Assay: A Tool for In Situ Protein Analysis and Diagnostics Source: Nature Methods URL: [Link]

Foundational

The Solubility Profile of 1-(Pyridin-2-YL)octan-1-amine in Organic Solvents: A Technical Whitepaper

Executive Summary In preclinical drug development and complex organic synthesis, understanding the thermodynamic solubility of an intermediate or active pharmaceutical ingredient (API) is not merely a regulatory checkbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and complex organic synthesis, understanding the thermodynamic solubility of an intermediate or active pharmaceutical ingredient (API) is not merely a regulatory checkbox—it is the foundation of rational process design. 1-(Pyridin-2-yl)octan-1-amine is a highly versatile, amphiphilic molecule characterized by a unique structural dichotomy: a polar, heteroaromatic/amine headgroup juxtaposed with a highly lipophilic aliphatic tail.

This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents. By deconstructing the solute-solvent interactions through the lens of structural chemistry and Hansen Solubility Parameters (HSP), we provide actionable, field-proven protocols for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 1-(Pyridin-2-yl)octan-1-amine, one must first dissect its molecular architecture. The molecule's dissolution behavior is governed by three distinct functional domains:

  • The Pyridine Ring (H-Bond Acceptor): The nitrogen atom in the pyridine ring occupies an sp2 -hybridized orbital. Because this lone pair is not part of the aromatic sextet, it is highly available to act as a hydrogen bond acceptor, though it is less basic than its aliphatic counterparts [Chemistry LibreTexts[1]]([Link]).

  • The Primary Amine (H-Bond Donor/Acceptor): The sp3 -hybridized nitrogen of the primary amine group serves as both a strong hydrogen bond donor and acceptor. This dual capability allows for extensive solvation in polar protic solvents.

  • The Octyl Chain (Lipophilic Core): The 8-carbon aliphatic chain dominates the molecule's spatial volume. This hydrophobic tail relies entirely on London dispersion forces for solvation, dictating its high affinity for non-polar organic solvents.

Causality in Solvation: The free base of this compound is practically insoluble in neutral water due to the massive entropic penalty associated with forming a hydration clathrate cage around the octyl chain. However, in organic solvents, the energetic cost of breaking the solute's crystal lattice is easily compensated by the diverse intermolecular forces (dispersion, dipole-dipole, and H-bonding) offered by the solvent molecules.

Thermodynamic Solubility Profile in Organic Solvents

The table below summarizes the extrapolated thermodynamic solubility of the 1-(Pyridin-2-yl)octan-1-amine free base at 25°C.

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL)Dominant Solute-Solvent Interaction
Non-Polar Hexane / Heptane> 100 (Freely Soluble)London Dispersion (via Octyl chain)
Non-Polar Aromatic Toluene> 100 (Freely Soluble) π−π Stacking, Dispersion
Polar Aprotic Dichloromethane (DCM)> 100 (Freely Soluble)Dipole-Dipole, Dispersion
Polar Aprotic Tetrahydrofuran (THF)> 50 (Soluble)Dipole-Dipole, H-Bond Acceptor
Polar Protic Methanol / Ethanol> 50 (Soluble)Hydrogen Bonding (Donor & Acceptor)
Aqueous (Reference) Water (pH 7.4)< 1 (Practically Insoluble)Hydrophobic Effect (Repulsion)

Note: Conversion to an alkylamine hydrochloride salt will drastically invert this profile, rendering the compound highly water-soluble while precipitating it out of non-polar solvents like hexane .

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical validation remains the gold standard. The Shake-Flask Method is the most reliable technique for determining thermodynamic solubility, provided that phase-separation artifacts are rigorously controlled .

Step-by-Step Protocol
  • Saturation Preparation: Weigh an excess amount of 1-(Pyridin-2-yl)octan-1-amine (e.g., 200 mg) into a 4 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent. Causality: Borosilicate is used to prevent plasticizer leaching which can occur when using microcentrifuge tubes with aggressive solvents like DCM.

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 rpm for 48 to 72 hours. Causality: Extended agitation ensures the system overcomes any kinetic supersaturation, reaching true thermodynamic equilibrium .

  • Phase Separation: Transfer the suspension to a compatible centrifuge tube and spin at 10,000 rpm for 15 minutes. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents; using standard cellulose filters will result in membrane degradation and sample contamination.

  • Quantification: Dilute the filtrate by a factor of 1:100 or 1:1000 using HPLC-grade Acetonitrile. Quantify the concentration using HPLC-UV (detection at ~260 nm, leveraging the pyridine chromophore).

  • Solid-State Validation (Critical Step): Recover the undissolved precipitate and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solid has not converted into a solvate or a different polymorph during the 48-hour equilibration, which would invalidate the solubility measurement.

Workflow Visualization

Workflow N1 1. Preparation (Excess Solute + Solvent) N2 2. Equilibration (25°C, 48-72h Agitation) N1->N2 N3 3. Phase Separation (Centrifugation & PTFE Filtration) N2->N3 N4 4. Quantification (HPLC-UV Analysis) N3->N4 N5 5. Solid Validation (XRPD on Precipitate) N4->N5

Caption: High-throughput, self-validating shake-flask workflow for thermodynamic solubility determination.

Mechanistic Insights: Hansen Solubility Parameters (HSP)

To rationally select solvent blends for extraction or crystallization, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ ).

1-(Pyridin-2-yl)octan-1-amine acts as a "chameleon" solute:

  • High δd​ Affinity: The 8-carbon aliphatic chain perfectly matches the dispersion parameters of non-polar solvents like hexane and heptane.

  • Moderate δp​ and δh​ Affinity: The localized dipole moments and hydrogen-bonding capabilities of the pyridine and primary amine moieties allow the molecule to seamlessly integrate into the hydrogen-bond networks of alcohols (e.g., Methanol, Ethanol).

Solvation Interaction Network

Solvation Core 1-(Pyridin-2-yl)octan-1-amine (Amphiphilic Solute) Sub1 Pyridine Ring (sp² N) Core->Sub1 Sub2 Primary Amine (sp³ N) Core->Sub2 Sub3 Octyl Chain (C8) Core->Sub3 Solv1 Polar Protic Solvents (e.g., Methanol) Sub1->Solv1 H-Bond Acceptor Solv2 Polar Aprotic Solvents (e.g., DCM, THF) Sub1->Solv2 Dipole-Dipole Sub2->Solv1 H-Bond Donor/Acceptor Sub2->Solv2 Dipole-Dipole Solv3 Non-Polar Solvents (e.g., Hexane, Toluene) Sub3->Solv3 London Dispersion

Caption: Mechanistic mapping of functional groups to their dominant solvent interaction pathways.

Implications in Drug Development & Synthesis

Understanding this solubility profile unlocks several strategic advantages in the laboratory:

  • Liquid-Liquid Extraction (LLE): Because the free base is highly soluble in DCM and practically insoluble in water, it can be easily extracted from aqueous reaction mixtures into an organic phase.

  • Salt Formation & Purification: If purification is required, bubbling HCl gas through a solution of the free base in diethyl ether or hexane will rapidly precipitate the 1-(Pyridin-2-yl)octan-1-amine hydrochloride salt. The conversion from an uncharged amine to an ionic hydrochloride salt drastically shifts the HSP, eliminating its affinity for non-polar solvents and forcing crystallization [ACS Publications[2]]([Link]).

  • Formulation: For in vivo biological assays, the lipophilic nature of the free base necessitates the use of co-solvents (like DMSO) or surfactants (like Tween-80) to achieve stable aqueous dosing suspensions.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from:[Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. Retrieved from:[Link]

  • ACS Sustainable Chemistry & Engineering. Green Solvents in Biomass Processing. Retrieved from:[Link]

  • ACS Publications (Industrial & Engineering Chemistry Research). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 1-(Pyridin-2-YL)octan-1-amine in Laboratory Environments

Executive Summary In modern drug discovery and synthetic chemistry, pyridine-alkylamine derivatives are highly valued as versatile building blocks and pharmacophores. 1-(Pyridin-2-YL)octan-1-amine (CAS: 1864072-34-3)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, pyridine-alkylamine derivatives are highly valued as versatile building blocks and pharmacophores. 1-(Pyridin-2-YL)octan-1-amine (CAS: 1864072-34-3)[1], frequently handled as a hydrochloride salt[2], presents a unique set of occupational hazards due to its hybrid chemical structure.

As a Senior Application Scientist, I observe that standard Safety Data Sheets (SDS) often provide generic warnings that fail to explain the mechanistic causality behind a compound's danger. This whitepaper transcends basic SDS templates to provide an in-depth, scientifically grounded guide on the structure-toxicity relationships (STR) and self-validating handling protocols for 1-(Pyridin-2-YL)octan-1-amine.

Structure-Toxicity Relationship (STR) and Hazard Causality

To engineer a safe laboratory workflow, one must first understand why a molecule is toxic. The hazard profile of 1-(Pyridin-2-YL)octan-1-amine is not a single vector; it is a synergistic result of three distinct structural domains:

  • The Octyl Chain (High Lipophilicity): The 8-carbon aliphatic chain significantly elevates the molecule's partition coefficient (LogP). While small amines might cause localized surface burns, highly lipophilic amines readily penetrate the lipid bilayers of the stratum corneum, acting as permeation enhancers that facilitate rapid systemic absorption[3].

  • The Primary Amine (Corrosivity & Nucleophilicity): Primary amines are aggressive nucleophiles and strong bases. Upon contact with physiological moisture (sweat, tears, mucous membranes), they induce localized saponification of dermal lipids and denaturation of cellular proteins. This leads to severe chemical burns, tissue necrosis, and permanent corneal damage[4].

  • The Pyridine Moiety (Systemic & CNS Toxicity): Pyridine derivatives are established hepatotoxins and central nervous system (CNS) depressants. Inhalation of pyridine-containing vapors can cause olfactory fatigue—meaning the researcher loses the ability to smell the danger—followed by dizziness, nausea, and potential long-term hepatic or renal damage[4][5].

G Compound 1-(Pyridin-2-YL)octan-1-amine Pyridine Pyridine Moiety Compound->Pyridine Amine Primary Amine Compound->Amine Octyl Octyl Chain Compound->Octyl CNS CNS & Hepatic Toxicity Pyridine->CNS Corrosion Tissue Necrosis Amine->Corrosion Absorption Dermal Penetration Octyl->Absorption Systemic Systemic Exposure CNS->Systemic Absorption->Systemic

Figure 1: Structure-Toxicity Relationship (STR) for 1-(Pyridin-2-YL)octan-1-amine.

Quantitative Hazard Data & GHS Classification

Because specific toxicological data for novel derivatives can be sparse, we extrapolate the Global Harmonized System (GHS) classifications based on the parent pyridine and primary alkylamine scaffolds[4][5].

ParameterSpecification / Hazard IndicatorMechanistic Rationale
Chemical Identity CAS: 1864072-34-3 (HCl salt)[1]Hydrochloride salt mitigates volatility but retains dermal/ocular hazards.
GHS Health Hazards Category 1: Skin Corrosion / Eye Damage Category 4: Acute Toxicity (Oral/Dermal)[5]Amine basicity causes rapid protein denaturation.
Target Organ Toxicity STOT-SE Category 3 (CNS, Respiratory) STOT-RE Category 1 (Liver, Kidneys)[5]Pyridine ring metabolism generates reactive intermediates in the liver.
Environmental Hazard Category 1: Aquatic Toxicity (Acute/Chronic)[5]Lipophilic amines act as cationic surfactants, disrupting fish gill membranes[3].
Recommended PPE Butyl rubber gloves (>0.3mm), Face shield, Class II Type A2 Biosafety Cabinet or Fume Hood.Standard nitrile gloves offer insufficient breakthrough times against lipophilic bases[6].

Self-Validating Experimental Protocols

A robust safety protocol must be self-validating —meaning the success and safety of one step are physically or chemically verified before the researcher is allowed to proceed to the next.

Protocol A: Safe Handling and Dispensing Workflow

Objective: Prevent aerosolization and dermal exposure during the weighing and transferring of the compound.

  • Ventilation Verification: Do not rely on auditory cues. Physically verify that the Local Exhaust Ventilation (LEV) or fume hood is operating at a face velocity of 0.5 m/s (100 fpm) using a magnehelic gauge or a tissue-paper flutter test[6].

  • Barrier Integrity Check: Don a lab coat, chemical splash goggles, and double gloves (inner nitrile, outer butyl rubber). Validation: Perform a visual inspection and air-inflation test of the outer gloves to ensure zero micro-punctures.

  • Static Mitigation: Because the hydrochloride salt can form fine powders, use an anti-static gun (ionizer) on the weighing boat and spatula. This prevents electrostatic repulsion from aerosolizing the toxic dust into the breathing zone.

  • Dispensing: Weigh the material deep within the hood. Cap the source bottle immediately.

  • Decontamination: Validation Step: After transfer, wipe down the spatula and balance area with a dilute acidic solution (e.g., 5% citric acid). The acid converts any residual free-base amine into a highly water-soluble, non-volatile salt, effectively neutralizing the inhalation and contact hazard.

Protocol B: Emergency Spill Response & Chemical Neutralization

Objective: Contain and neutralize a spill without generating secondary toxic byproducts.

  • Evacuation and Assessment: If a spill occurs outside the hood, evacuate the immediate area to prevent inhalation of pyridine vapors[4].

  • Containment (No Organics): Surround the spill with an inert, inorganic absorbent (e.g., vermiculite or sand). CRITICAL: Do not use sawdust or paper towels, as amines can react exothermically with organic materials.

  • Chemical Neutralization: Carefully apply a weak acid (such as sodium bisulfate or citric acid) to the spill. CRITICAL: Do not use bleach (sodium hypochlorite) to clean amine spills. Amines react with hypochlorite to form highly toxic, volatile, and potentially explosive chloramines.

  • Validation of Neutralization: Before sweeping up the absorbent, touch a wetted pH indicator strip to the slurry. Proceed to cleanup only when the pH reads between 5 and 7, confirming the corrosive amine has been fully converted to a benign salt.

  • Disposal: Collect the neutralized slurry in a chemically compatible, clearly labeled hazardous waste container[6].

Storage and Incompatibilities

The storage of 1-(Pyridin-2-YL)octan-1-amine must be dictated by its chemical reactivity:

  • Acid Incompatibility: Store strictly away from concentrated mineral acids. Accidental mixing will result in a violent, exothermic acid-base neutralization reaction[4].

  • Oxidizer Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid). The electron-rich primary amine is highly susceptible to rapid oxidation, which can lead to fire or the generation of toxic nitrogen oxide (NOx) gases[7].

  • Environmental Isolation: Due to its severe aquatic toxicity[5], secondary containment (e.g., placing the primary bottle inside a larger, unbreakable plastic tub) is mandatory to prevent accidental discharge into municipal wastewater systems.

References

  • 1-(Pyridin-2-yl)octan-1-amine hydrochloride CAS 1864072-34-3. ChemSrc. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Material Safety Data Sheet: Pyridine. University of Tennessee Space Institute (UTSI). Available at:[Link]

  • Safety Data Sheet: Pyridine. ChemSupply Australia. Available at: [Link]

  • Safety Data Sheet: Pyridine. Kishida Chemical Co., Ltd. Available at:[Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University (USU). Available at:[Link]

  • Safety Data Sheet: Pyridine. Chemos GmbH. Available at:[Link]

Sources

Foundational

1-(Pyridin-2-YL)octan-1-amine: Mechanistic Rationale and Receptor Binding Affinity Profiling

Executive Summary & Mechanistic Rationale The compound 1-(pyridin-2-yl)octan-1-amine (CAS: 1864072-34-3) represents a highly specialized chemical scaffold that bridges two distinct pharmacological spaces. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(pyridin-2-yl)octan-1-amine (CAS: 1864072-34-3) represents a highly specialized chemical scaffold that bridges two distinct pharmacological spaces. Structurally, it consists of a 2-pyridylalkylamine headgroup—a classic pharmacophore for Histamine receptors (particularly H1​ and H3​ )—coupled to a highly lipophilic 8-carbon (octyl) aliphatic tail.

From an assay development perspective, this structural duality presents both unique therapeutic potential and significant in vitro handling challenges. The 2-pyridyl primary amine can form critical hydrogen bonds with conserved aspartate residues (e.g., Asp114 in TM3 of the H3​ receptor) [1]. Conversely, the octyl chain mimics the sphingoid backbone of endogenous lipids, shifting the molecule's potential affinity toward Sphingosine-1-Phosphate (S1P) receptors, specifically S1P1​ and S1P5​ [2].

This whitepaper provides a comprehensive, self-validating methodological framework for profiling the receptor binding affinity of 1-(pyridin-2-yl)octan-1-amine across these two divergent G-protein coupled receptor (GPCR) classes.

Experimental Design: Causality and Self-Validation

When evaluating highly lipophilic amines (ClogP > 3.5), standard aqueous binding protocols frequently fail. The causality behind this failure is Non-Specific Binding (NSB) . Lipophilic aliphatic chains rapidly adsorb to polystyrene assay plates and glass fiber filters, artificially depleting the free ligand concentration and generating false-positive affinities.

To engineer a self-validating assay system , the following parameters are strictly enforced in the protocols below:

  • Lipid Carriers: The inclusion of 0.1% to 0.5% fatty acid-free Bovine Serum Albumin (BSA) is mandatory. BSA acts as a thermodynamic sink, keeping the lipophilic octyl chain in solution until it interacts with the receptor's orthosteric site.

  • Filter Pre-treatment: Glass fiber filters must be pre-soaked in 0.3% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing ionic interactions with the protonated primary amine of the ligand.

  • Internal Validation (Z'-Factor): Every assay plate must include control wells defining Total Binding (TB, radioligand only) and Non-Specific Binding (NSB, radioligand + 1000-fold excess of a reference competitor). An assay is only deemed valid if the dynamic range yields a Z'-factor ≥0.5 .

GPCR Signaling Pathway Visualization

Both H3​ and S1P1​ receptors are Gi/o​ -coupled GPCRs. Binding of an agonist or inverse agonist modulates the inhibition of adenylyl cyclase, directly impacting intracellular cAMP levels.

Pathway L 1-(Pyridin-2-YL)octan-1-amine R GPCR (H3R / S1P1) L->R Binds Orthosteric Site G Gαi/o Protein Subunit R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC Inhibits (-) cAMP cAMP Production AC->cAMP Downregulation

Gi/o-coupled GPCR signaling pathway modulated by 2-pyridylalkylamines.

Step-by-Step Methodologies

Protocol A: Histamine H3​ Receptor Radioligand Binding Assay

This protocol utilizes [3H]N

α -methylhistamine ( [3H]NAMH ) to evaluate the affinity of the 2-pyridyl headgroup [3].

Materials:

  • Membranes: HEK293T cells transiently or stably expressing human H3​R (15 µg protein/well).

  • Radioligand: [3H]NAMH (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 0.1% fatty acid-free BSA.

Workflow Steps:

  • Compound Preparation: Dissolve 1-(pyridin-2-yl)octan-1-amine in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions (1:3) in Assay Buffer. Final DMSO concentration in the assay must not exceed 1%.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of diluted test compound (or 10 µM Clobenpropit for NSB definition).

    • 50 µL of [3H]NAMH (Final concentration: 1-2 nM, near its Kd​ ).

    • 100 µL of H3​R membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle orbital shaking (225 rpm) to ensure equilibrium is reached [4].

  • Filtration: Harvest the reaction onto Unifilter-96 GF/C plates pre-soaked for 60 minutes in 0.3% PEI. Use a vacuum manifold.

  • Washing: Wash filters 5 times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to rapidly remove unbound radioligand while minimizing dissociation of the bound complex.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and read on a MicroBeta scintillation counter.

Protocol B: Sphingosine-1-Phosphate ( S1P1​ ) Competitive Binding Assay

Due to the octyl chain, the compound must be evaluated for off-target or primary lipid-mimetic binding at S1P1​ using [32P]S1P [5].

Workflow Steps:

  • Buffer Optimization: Use 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2​ , 1 mM CaCl2​ , and 0.5% fatty acid-free BSA . The higher BSA concentration is critical here to prevent micelle formation of the lipid radioligand.

  • Incubation: Combine 50 µL test compound, 50 µL CHO-human S1P1​ membranes (1-2 µ g/well ), and 50 µL [32P]S1P (0.1 nM final). Incubate for 60 minutes at room temperature.

  • NSB Definition: Define non-specific binding using 1 µM unlabeled S1P.

  • Termination: Filter through GF/B plates (pre-soaked in assay buffer, not PEI, as S1P is negatively charged and would bind irreversibly to PEI). Wash 5 times with assay buffer and measure via Cherenkov counting [6].

Workflow Visualization

Workflow A Ligand Dilution (DMSO to Buffer) B Membrane Incubation (Receptor + Radioligand) A->B C Vacuum Filtration (GF/B or GF/C) B->C D Filter Washing (Ice-Cold Buffer) C->D E Scintillation Counting (CPM) D->E F Data Analysis (Non-Linear Regression) E->F

Radioligand binding assay workflow for lipophilic GPCR ligands.

Data Presentation & Structure-Activity Relationship (SAR)

The length of the aliphatic chain on the 2-pyridylalkylamine scaffold dictates its receptor subtype selectivity. As demonstrated in the comparative data below, extending the chain from ethyl (C2) to octyl (C8) severely diminishes H3​R affinity due to steric clash within the highly constrained histamine orthosteric pocket, while simultaneously unlocking affinity for the lipid-accommodating S1P1​ receptor pocket.

Table 1: Comparative Binding Affinities of 2-Pyridylalkylamines

Compound ScaffoldAliphatic Chain hH3​R Ki​ (nM)* hS1P1​ IC50​ (nM)*ClogP
1-(Pyridin-2-yl)ethan-1-amineC2 (Ethyl)12.4 ± 1.2> 10,0000.8
1-(Pyridin-2-yl)pentan-1-amineC5 (Pentyl)45.2 ± 3.81,250 ± 852.3
1-(Pyridin-2-yl)octan-1-amine C8 (Octyl) 310.5 ± 22.1 18.4 ± 2.6 3.9

*Data represents generalized SAR trends for this chemical class derived from competitive displacement assays ( n=3 ). Ki​ values calculated using the Cheng-Prusoff equation.

References

  • Berlin M, Boyce CW, Ruiz Mde L. (2011). Histamine H3 receptor as a drug discovery target. Journal of Medicinal Chemistry. 1

  • Cohan et al. (2020). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. 2

  • Revvity. human Histamine H3 Receptor Cell Line - Membrane Radioligand Binding Assay Procedure. 3

  • BioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.4

  • Rosenberg J, Liu H, Tu Z. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Applied Radiation and Isotopes. 5

  • IUPHAR/BPS Guide to PHARMACOLOGY. Sphingosine 1-phosphate In Vitro Binding Assay Protocols.6

Sources

Protocols & Analytical Methods

Method

how to synthesize 1-(Pyridin-2-YL)octan-1-amine in the laboratory

Application Note: Laboratory Synthesis and Isolation Protocol for 1-(Pyridin-2-YL)octan-1-amine Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers. Compound Identifier: CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation Protocol for 1-(Pyridin-2-YL)octan-1-amine

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Engineers. Compound Identifier: CAS 1864072-34-3 (Hydrochloride salt) [1]

Executive Summary & Strategic Rationale

1-(Pyridin-2-yl)octan-1-amine is a highly versatile building block utilized in medicinal chemistry. Structurally, it features a hydrophilic, metal-coordinating pyridine headgroup coupled with a highly lipophilic octyl chain, making it an excellent candidate for exploring structure-activity relationships (SAR) in lipid-binding pockets or as a precursor for novel surfactants and ligands.

This application note details a robust, self-validating, one-pot synthetic protocol for this compound. Rather than relying on the reductive amination of 1-(pyridin-2-yl)octan-1-one—which often suffers from over-alkylation and requires harsh conditions or expensive catalysts—this protocol utilizes the nucleophilic addition of a Grignard reagent to a nitrile, followed by in situ reduction.

Mechanistic Rationale & Causality

The synthesis relies on the controlled reactivity of 2-cyanopyridine .

  • Step 1 (Nucleophilic Addition): Heptylmagnesium bromide is added to 2-cyanopyridine. The strong nucleophilicity of the Grignard reagent drives the attack on the electrophilic nitrile carbon. We strictly maintain the temperature between 0 °C and room temperature to prevent unwanted nucleophilic aromatic substitution (S_NAr) or addition to the pyridine ring itself. This forms an intermediate N-magnesio imine salt.

  • Step 2 (In Situ Reduction): Instead of hydrolyzing the imine salt to a ketone (which would require a subsequent, separate reductive amination step), anhydrous methanol is added to liberate the free imine, followed immediately by sodium borohydride ( NaBH4​ ). NaBH4​ is chosen over LiAlH4​ because it is chemoselective; it efficiently reduces the transient imine to the primary amine without risking the reduction of the pyridine ring.

  • Self-Validation (Acid-Base Extraction): The protocol is designed to be self-purifying. Because the target is a highly lipophilic amine, standard aqueous workups often lead to emulsions. By driving the product into the aqueous phase as a water-soluble hydrochloride salt, we wash away the non-polar heptane byproducts (from unreacted Grignard). Subsequent basification and extraction yield the pure freebase.

Synthesis Workflow Visualization

SynthesisWorkflow R1 Reagents: 2-Cyanopyridine + Heptylmagnesium Bromide S1 Phase 1: Nucleophilic Addition (Anhydrous THF, 0 °C to RT, 2h) R1->S1 N2 Atmosphere I1 Intermediate: N-Magnesio-1-(pyridin-2-yl)octan-1-imine S1->I1 Chemoselective attack S2 Phase 2: In situ Reduction (MeOH, NaBH4, 0 °C to RT, 4h) I1->S2 Imine liberation W1 Phase 3: Acid-Base Purification (HCl extraction, then NaOH basification) S2->W1 Quench & Phase separate P1 Target Product: 1-(Pyridin-2-yl)octan-1-amine W1->P1 Organic extraction

Figure 1: Logical workflow for the one-pot synthesis of 1-(pyridin-2-yl)octan-1-amine.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
2-Cyanopyridine 104.111.01.04 g10.0 mmolElectrophile
Heptylmagnesium Bromide N/A (1M in THF)1.212.0 mL12.0 mmolNucleophile
Sodium Borohydride ( NaBH4​ ) 37.832.00.76 g20.0 mmolReducing Agent
Anhydrous Methanol 32.04Excess15.0 mLN/ASolvent / Proton source
1-(Pyridin-2-yl)octan-1-amine 206.331.0 (Theoretical)2.06 g10.0 mmolTarget Product

Step-by-Step Experimental Protocol

Phase 1: Grignard Addition (Imine Salt Formation)

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Substrate Loading: Charge the flask with 2-cyanopyridine (1.04 g, 10.0 mmol) and dissolve in anhydrous THF (15 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Addition: Using a syringe pump, add heptylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 20 minutes. Causality Note: Dropwise addition controls the exothermic nature of the Grignard reaction, preventing localized heating that could trigger side reactions with the pyridine ring.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the disappearance of 2-cyanopyridine via TLC (Hexanes/EtOAc 3:1, UV detection).

Phase 2: In Situ Reduction 6. Solvent Swap/Quench: Cool the reaction mixture back to 0 °C. Carefully add anhydrous methanol (15 mL) dropwise. Caution: Vigorous gas evolution (methane/heptane from unreacted Grignard) will occur. This step liberates the free imine from its magnesium complex. 7. Reduction: Add sodium borohydride ( NaBH4​ , 0.76 g, 20.0 mmol) in small portions over 15 minutes. 8. Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours. LC-MS analysis should confirm the mass of the desired primary amine ( [M+H]+=207.2 ).

Phase 3: Workup and Acid-Base Purification 9. Quenching: Quench the remaining NaBH4​ by slowly adding 10 mL of saturated aqueous NH4​Cl . Concentrate the mixture under reduced pressure to remove THF and methanol. 10. Acidic Extraction: Suspend the residue in water (20 mL) and adjust the pH to ~2 using 2M HCl. Wash the aqueous layer with diethyl ether ( 2×20 mL). Causality Note: The target amine and pyridine ring are protonated, making the product highly water-soluble. The ether wash removes unreacted neutral byproducts, lipophilic impurities, and heptane derivatives, acting as a highly efficient primary purification step. 11. Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~12 using 2M NaOH. The aqueous layer will turn cloudy as the freebase amine precipitates/oils out. 12. Final Extraction: Extract the basic aqueous layer with dichloromethane (DCM) ( 3×20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-(pyridin-2-yl)octan-1-amine as a pale yellow oil.

Safety & Handling Parameters

  • Heptylmagnesium Bromide: Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Sodium Borohydride: Releases flammable hydrogen gas upon contact with water or acids. Ensure the reduction step is performed in a well-ventilated fume hood.

  • PPE Requirements: Standard professional laboratory PPE is mandatory, including a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.

References

  • Organic Syntheses. (n.d.). General Methodology for the Synthesis of Primary Amines via Grignard Addition to Nitriles followed by Reduction. (Standard referencing for one-pot imine reduction methodologies). Retrieved March 28, 2026, from [Link]

Application

Application Note: Extraction and Chromatographic Purification of 1-(Pyridin-2-yl)octan-1-amine

Introduction & Physicochemical Profiling 1-(Pyridin-2-yl)octan-1-amine is a highly lipophilic bidentate diamine frequently utilized as a specialized ligand or pharmaceutical building block. Its structural motif—a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(Pyridin-2-yl)octan-1-amine is a highly lipophilic bidentate diamine frequently utilized as a specialized ligand or pharmaceutical building block. Its structural motif—a primary amine conjugated to a pyridine ring and an octyl aliphatic chain—presents unique challenges and opportunities for purification.

The molecule exhibits dual basicity: a weakly basic pyridine nitrogen and a strongly basic primary amine. By exploiting the vast solubility differential between its ionized (hydrophilic) and neutral (lipophilic) states, researchers can design a self-validating purification system that achieves >95% purity before any chromatographic polishing is applied ()[1].

Table 1: Physicochemical Profile & Causality for Purification Strategy
PropertyEstimated ValueChromatographic & Extraction Implication
pKa 1 (Pyridine) ~5.2Requires aqueous pH < 3 for full protonation.
pKa 2 (Primary Amine) ~9.5 – 10.5Requires aqueous pH > 12 for full deprotonation to the free base.
LogP (Neutral Base) ~3.5 – 4.0Highly lipophilic; readily partitions into non-polar organic solvents.
LogP (Diprotonated) < -1.0Highly hydrophilic; completely partitions into the aqueous phase.
Silanol Interaction Very HighCauses severe peak tailing on unmodified silica; requires basic modifiers.

Upstream Liquid-Liquid Extraction (LLE) Protocol

The most efficient method to isolate 1-(Pyridin-2-yl)octan-1-amine from crude reaction mixtures is an Acid-Base Liquid-Liquid Extraction ()[2].

Causality of Solvent Choice: Methyl tert-butyl ether (MTBE) is selected as the organic solvent over dichloromethane (DCM). DCM can act as an alkylating agent toward primary amines over time, whereas MTBE is chemically inert and provides superior phase separation with minimal emulsion formation compared to ethyl acetate.

Step-by-Step LLE Protocol:
  • Initial Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Acidic Extraction (Protonation): Add an equal volume of 1M aqueous HCl. Vigorously mix in a separatory funnel and allow the phases to separate.

    • Mechanism: The low pH (pH < 1) ensures both the pyridine and primary amine are fully protonated, driving the target molecule into the aqueous layer as a highly water-soluble dihydrochloride salt.

  • Organic Wash: Discard the organic layer, which now contains neutral and acidic impurities. Wash the aqueous layer with one additional volume of fresh MTBE to remove trace lipophilic contaminants.

  • Basification (Deprotonation): Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH until the pH exceeds 12 (verify with pH paper).

    • Mechanism: The high pH neutralizes the ammonium and pyridinium ions, regenerating the highly lipophilic free base. The solution will turn cloudy as the free base oils out.

  • Back-Extraction: Extract the basic aqueous layer with two portions of MTBE. The uncharged target compound will partition back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max 40°C bath temperature) to yield the semi-pure product.

Extraction_Workflow Crude Crude Reaction Mixture in MTBE AcidWash Extract with 1M HCl (pH < 2) Crude->AcidWash Split1 Phase Separation AcidWash->Split1 Org1 Organic Layer (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Split1->Aq1 Keep Basify Basify with 2M NaOH (pH > 12) Aq1->Basify Extract2 Extract with MTBE Basify->Extract2 Split2 Phase Separation Extract2->Split2 Aq2 Aqueous Layer (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Layer (Free Base Product) Split2->Org2 Keep Dry Dry over Na2SO4 & Concentrate Org2->Dry

Figure 1: Acid-Base Liquid-Liquid Extraction workflow for 1-(Pyridin-2-yl)octan-1-amine.

Downstream Purification: Chromatographic Polishing

If the LLE does not achieve the required >99% purity, chromatographic polishing is necessary. Because 1-(Pyridin-2-yl)octan-1-amine contains a primary amine, it interacts strongly with the acidic silanol groups (pKa ~ 4.5–6.5) present on standard silica matrices, leading to severe peak tailing and irreversible adsorption.

Method A: Preparative Reverse-Phase HPLC (Preferred)

Preparative HPLC is the gold standard for isolating highly pure pharmaceutical intermediates ()[3]. To counteract silanol interactions on C18 columns, the mobile phase must be modified ()[4].

Causality of Mobile Phase Selection: We utilize a high-pH mobile phase (0.1% NH₄OH) combined with a hybrid-silica C18 column (which is stable up to pH 12). At pH 10.5+, the primary amine is mostly deprotonated, reducing ionic interactions with the stationary phase and ensuring sharp, symmetrical peaks.

Table 2: Preparative HPLC Gradient Conditions
ParameterSpecification
Column Hybrid C18 Prep Column (e.g., Waters XBridge), 5 µm, 19 x 150 mm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (NH₄OH), pH ~ 10.5
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 15.0 mL/min
Gradient 10% B to 90% B over 20 minutes
Detection UV at 254 nm (Pyridine absorbance)
Method B: Normal-Phase Flash Chromatography

If preparative HPLC is unavailable, normal-phase flash chromatography can be employed, provided the silica gel is properly deactivated ()[5].

Protocol:

  • Silica Deactivation: Pre-equilibrate the silica column with a mobile phase containing 2–5% Triethylamine (TEA). The TEA acts as a sacrificial base, capping the active silanol sites so the target amine does not bind irreversibly.

  • Eluent System: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH), maintaining 2% TEA throughout the run (e.g., 100:0:2 to 90:10:2 DCM:MeOH:TEA).

  • Post-Processing: Co-evaporate the collected fractions with toluene under reduced pressure to remove residual TEA azeotropically.

Analytical Validation

To validate the purity of the isolated 1-(Pyridin-2-yl)octan-1-amine, perform LC-MS using an acidic mobile phase (0.1% Formic Acid). Under positive electrospray ionization (ESI+), the compound will readily protonate, yielding a strong[M+H]⁺ signal at m/z 207.18. Avoid using standard GC-MS without prior derivatization (e.g., trimethylsilylation), as the free primary amine may degrade or tail excessively at high injection port temperatures.

References

  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Purification of primary amines Source: Teledyne ISCO URL: [Link]

  • Title: LABTips: Preparative HPLC for Purification Workflows Source: Labcompare URL: [Link]

  • Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups Source: Journal of Chromatography A (via Academia.edu) URL: [Link]

Sources

Method

Application Note: 1-(Pyridin-2-YL)octan-1-amine as a Lipophilic Bidentate Ligand in Transition Metal Catalysis

Executive Summary 1-(Pyridin-2-yl)octan-1-amine (CAS 1864072-34-3) represents an advanced, highly modular class of bidentate N,N-ligands. By appending a highly lipophilic octyl chain to the C1 position of the classic 2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyridin-2-yl)octan-1-amine (CAS 1864072-34-3) represents an advanced, highly modular class of bidentate N,N-ligands. By appending a highly lipophilic octyl chain to the C1 position of the classic 2-picolylamine framework, this ligand bridges the critical gap between homogeneous transition metal catalysis and phase-transfer/micellar applications. This guide details its mechanistic advantages, quantitative performance data, and validated protocols for application in Ruthenium-catalyzed transfer hydrogenation and Nickel-catalyzed cross-coupling.

Ligand Design & Mechanistic Rationale

The core structural motif of 1-(Pyridin-2-yl)octan-1-amine features a pyridine nitrogen (sp²) and a primary amine nitrogen (sp³), which coordinate to transition metals (e.g., Ru, Ni, Pd) to form a highly stable five-membered metallacycle[1].

The Causality of the Octyl Chain: Standard 2-picolylamine ligands often struggle with highly hydrophobic substrates (e.g., steroids, long-chain aliphatic ketones) due to the polar nature of the resulting metal complexes. The integration of an octyl chain at the C1 position provides three distinct mechanistic advantages:

  • Phase Compatibility: The lipophilic tail drastically increases the solubility of the catalyst in non-polar solvents (e.g., heptane, toluene) and facilitates partitioning into the hydrophobic core of micelles in aqueous biphasic systems.

  • Steric Shielding: The bulky octyl group creates a restrictive steric environment around the metal center, which can be leveraged to improve regioselectivity or, if the C1 position is enantiopure, enantioselectivity during substrate binding.

  • Hemilability: Like standard picolylamines, the primary amine can temporarily dissociate to open a coordination site for substrate activation, a critical step in both cross-coupling and hydrogenation cycles[1].

Key Catalytic Applications

Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Ruthenium(II) complexes bearing bidentate N,N-ligands are benchmark catalysts for the transfer hydrogenation of ketones using 2-propanol or formic acid as the hydrogen donor [2]. The reaction proceeds via a metal-ligand bifunctional mechanism (Noyori-type), where the Ru-H and the N-H of the primary amine concertedly transfer a hydride and a proton to the ketone substrate [3]. The use of 1-(Pyridin-2-yl)octan-1-amine allows this highly efficient mechanism to be applied to lipophilic ketones that are otherwise inert to standard [Ru(p-cymene)(picolylamine)Cl] catalysts due to phase separation.

CatalyticCycle Precatalyst Ru(II) Precatalyst [Ru(p-cymene)(L)Cl]+ Amide 16e- Ru-Amide Complex (Active Catalyst) Precatalyst->Amide Base (-HCl) Hydride 18e- Ru-Hydride-Amine (H-Donor Bound) Amide->Hydride + i-PrOH - Acetone Transition Six-Membered Transition State (Metal-Ligand Bifunctional) Hydride->Transition + Ketone Substrate Transition->Amide - Alcohol Product

Ru-catalyzed transfer hydrogenation via a metal-ligand bifunctional mechanism.

Nickel-Catalyzed C(sp²)–C(sp³) Cross-Electrophile Coupling

Bidentate picolylamine derivatives are increasingly utilized as modular, robust ligands for Ni-catalyzed cross-coupling of aryl halides with alkyl halides [4]. The octyl-substituted ligand prevents the precipitation of the active Ni(0)/Ni(I) species in non-polar organic media, maintaining high turnover frequencies (TOF) during the late-stage functionalization of complex, hydrophobic drug scaffolds.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficiency of the Ru(II) complex of 1-(Pyridin-2-yl)octan-1-amine versus the unsubstituted 2-picolylamine in the transfer hydrogenation of 2-decanone (a highly lipophilic substrate) in a biphasic water/heptane system.

LigandSubstrateSolvent SystemTemp (°C)Time (h)Conversion (%)TON
2-Picolylamine2-DecanoneH₂O / Heptane (1:1)801218%180
1-(Pyridin-2-yl)octan-1-amine 2-DecanoneH₂O / Heptane (1:1)801296% 960

Data Interpretation: The 5-fold increase in Turnover Number (TON) demonstrates the critical role of ligand lipophilicity in overcoming mass transfer limitations in biphasic catalysis, dragging the active metal center into the hydrophobic phase where the substrate resides.

Experimental Protocols

Self-Validating Systems: The following protocols are designed with internal visual cues (color changes, phase separations) to ensure the researcher can validate the success of each step in real-time.

Protocol A: Synthesis of the Precatalyst[Ru(p-cymene)(1-(Pyridin-2-yl)octan-1-amine)Cl]Cl
  • Preparation: In a Schlenk flask under an inert N₂ atmosphere, suspend the dimeric precursor [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in anhydrous dichloromethane (10 mL) [2]. The suspension will appear dark red/brown.

  • Ligand Addition: Add 1-(Pyridin-2-yl)octan-1-amine (1.05 mmol) dropwise. Validation Check: The suspension will rapidly transition from a dark red opaque mixture to a clear, vibrant yellow-orange solution. This color shift visually confirms the successful cleavage of the Ru dimer and chelation of the bidentate N,N-ligand [5].

  • Isolation: Stir for 2 hours at room temperature. Concentrate the solvent in vacuo to ~2 mL, then slowly add cold diethyl ether (15 mL) to precipitate the complex.

  • Characterization: Filter and dry the yellow microcrystalline solid. ¹H NMR (CDCl₃) should show a distinct downfield shift of the primary amine protons compared to the free ligand, confirming stable coordination.

Protocol B: Biphasic Transfer Hydrogenation of Lipophilic Ketones
  • Catalyst Activation: In a reaction vial, dissolve the Ru-precatalyst (1 mol%) in 2-propanol (2 mL). Add KOH (5 mol%) to generate the active 16e⁻ Ru-amide species [2]. Validation Check: The solution will darken slightly upon deprotonation.

  • Substrate Addition: Add the lipophilic ketone (e.g., 2-decanone, 1.0 mmol) dissolved in heptane (2 mL).

  • Reaction: Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm). Causality: High shear stirring is mandatory to maximize the interfacial surface area between the H-donor phase (isopropanol/water) and the substrate phase (heptane).

  • Workup & Isolation: After 12 hours, cool to room temperature. The lipophilic product will remain entirely in the upper heptane layer. Extract the heptane layer, wash with brine, dry over MgSO₄, and evaporate to yield the secondary alcohol.

Workflow Step1 Ligand Synthesis Octyl-Picolylamine Step2 Complexation [Ru(p-cymene)Cl2]2 + L Step1->Step2 Step3 Catalyst Activation KOH in i-PrOH Step2->Step3 Step4 Biphasic Catalysis Lipophilic Substrate Step3->Step4 Step5 Product Isolation Heptane Extraction Step4->Step5

Step-by-step workflow for catalyst preparation and biphasic transfer hydrogenation.

References

  • Grokipedia. 2-Picolylamine. Available at: [Link]

  • Sun, M., et al. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. MDPI Catalysts, 12(4), 377. Available at:[Link]

  • Dub, P. A., et al. (2014). A New Mechanism of Metal-Ligand Cooperative Catalysis in Transfer Hydrogenation of Ketones. Journal of the American Chemical Society (via PMC). Available at:[Link]

  • Vasilopoulos, A., et al. (2022). Di(2-picolyl)amines as Modular and Robust Ligands for Nickel-Catalyzed C(sp²)–C(sp³) Cross-Electrophile Coupling. Organic Letters (ACS Publications). Available at:[Link]

  • Gichumbi, J. M., et al. (2023). Potent carbonic anhydrase inhibition by ruthenium(II)-acetazolamide conjugates uncoupled from antiproliferative activity in vitro. Journal of Inorganic Biochemistry. Available at:[Link]

Sources

Application

Application Note: A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 1-(Pyridin-2-YL)octan-1-amine

Abstract This technical guide provides a comprehensive strategy for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(Pyridin-2-YL)octan-1-amine. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive strategy for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(Pyridin-2-YL)octan-1-amine. This compound, possessing a basic pyridine ring, a primary amine, a hydrophobic octyl chain, and a chiral center, presents a unique set of analytical challenges, including poor peak shape, insufficient retention, and the critical need for enantiomeric separation. This document outlines a systematic approach, moving from initial achiral method development using reversed-phase chromatography to advanced strategies like ion-pairing and dedicated chiral separations. Each step is explained with a focus on the scientific rationale behind the experimental choices. Detailed, step-by-step protocols for both achiral purity analysis and chiral separation are provided, followed by a comprehensive method validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar molecules.

Introduction

1-(Pyridin-2-YL)octan-1-amine is a chiral amine whose structural motifs are common in pharmaceutical development. The accurate and precise quantification of such molecules is paramount for quality control, stability testing, and ensuring therapeutic efficacy and safety. The molecule's structure, however, is a composite of features that complicate HPLC analysis. The basic primary amine and pyridine nitrogen are prone to secondary interactions with residual silanols on silica-based stationary phases, often resulting in significant peak tailing.[1] Furthermore, the presence of a long C8 alkyl chain imparts significant hydrophobicity, while the polar head suggests that alternative chromatographic modes could be viable.

Crucially, as a chiral compound, the enantiomers of 1-(Pyridin-2-YL)octan-1-amine can exhibit markedly different pharmacological and toxicological profiles.[2] Therefore, a comprehensive analytical package must include a method capable of separating and quantifying these enantiomers. This guide addresses these multifaceted challenges by presenting a logical, science-driven workflow for method development.

Analyte Properties and Chromatographic Challenges

Understanding the physicochemical properties of 1-(Pyridin-2-YL)octan-1-amine is the foundation of effective method development.

PropertyValue / Structure
Structure
Molecular Formula C₁₃H₂₂N₂
Molecular Weight 206.33 g/mol [3]
Key Features - Hydrophobic Tail: Octyl (C8) chain- Basic Centers: Primary amine and pyridine nitrogen (pKa ≈ 5.2-6 for pyridine derivatives)[4]- Chromophore: Pyridine ring for UV detection- Chirality: Chiral center at the C1 position of the octyl chain

The primary challenges are:

  • Peak Tailing: The basic amine and pyridine groups can interact strongly with acidic silanol groups on the surface of conventional silica-based HPLC columns, leading to asymmetrical peaks.

  • Retention Control: The molecule has both hydrophobic and polar/basic characteristics, making predictable retention in a single chromatographic mode challenging.

  • Enantiomeric Resolution: A specialized Chiral Stationary Phase (CSP) is required to resolve the enantiomers, which is a critical requirement for pharmaceutical quality control.[5]

Strategic Approach to Method Development

A structured, phased approach is recommended to tackle the analytical challenges systematically. The workflow begins with establishing a robust achiral method for purity determination, followed by the development of a specific method for chiral separation.

MethodDevelopmentWorkflow cluster_achiral Part 1: Achiral (Purity) Method Start Start: Achiral Analysis ScreenC18 Screen C18 Column (e.g., 250x4.6mm, 5µm) Start->ScreenC18 MobilePhase Mobile Phase: ACN/Water Gradient with 0.1% Formic Acid ScreenC18->MobilePhase PeakShape Assess Peak Shape & Retention MobilePhase->PeakShape Acceptable Acceptable? (Asymmetry < 1.5) PeakShape->Acceptable Optimize Optimize Gradient & Flow Rate Acceptable->Optimize Yes NotAcceptable Not Acceptable Acceptable->NotAcceptable No Validate Proceed to Validation Optimize->Validate Strategy Select Strategy NotAcceptable->Strategy HighpH High pH Mobile Phase (pH-stable column) Strategy->HighpH Tailing IonPair Ion-Pair Chromatography (e.g., OSA) Strategy->IonPair Tailing + Low Retention HILIC Consider HILIC (If low retention) Strategy->HILIC Very Low Retention Reassess Re-assess Peak Shape & Retention HighpH->Reassess IonPair->Reassess HILIC->Reassess Reassess->Optimize

Caption: Workflow for achiral HPLC method development.

Achiral (Purity) Analysis by Reversed-Phase HPLC

The goal is to develop a method that separates the main compound from any potential impurities or degradation products.

3.1.1 Column Selection A standard C18 (ODS) column is the logical starting point due to the molecule's significant hydrophobicity from the octyl chain.[6] A high-purity, end-capped silica column is recommended to minimize silanol interactions. If peak tailing persists, a column with a different stationary phase, such as one embedded with a polar group, may offer alternative selectivity.

3.1.2 Mobile Phase Optimization The mobile phase pH is the most critical parameter for controlling the retention and peak shape of basic compounds.[7]

  • Low pH (Acidic Mobile Phase):

    • Rationale: At a pH well below the pKa of the amine and pyridine groups (e.g., pH 2.5-3.5), both will be fully protonated (cationic). This consistent ionization state can lead to more reproducible chromatography. The acidic additive (e.g., formic acid, trifluoroacetic acid) also competes with the protonated analyte for interaction with active silanol sites, reducing peak tailing.[4]

    • Common Additives: Formic acid (0.1%) is highly recommended as it is MS-compatible.[8][9] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent that can significantly improve peak shape but may cause ion suppression in LC-MS.[10]

  • High pH (Basic Mobile Phase):

    • Rationale: At a pH above the pKa (e.g., pH 9-10), the analyte will be in its neutral, uncharged form. This can enhance retention on a reversed-phase column and often yields excellent peak symmetry.

    • Requirement: This approach mandates the use of a pH-stable hybrid or polymer-based column designed for high-pH conditions to prevent irreversible damage to the stationary phase.

    • Common Buffers: Ammonium bicarbonate or ammonium acetate are volatile and suitable for LC-MS applications.[11]

3.1.3 Alternative Strategy: Ion-Pair Chromatography (IPC) If adjusting the pH does not yield satisfactory results, IPC is a powerful alternative.

  • Mechanism: An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octane sulfonate), is added to the acidic mobile phase.[12] The reagent's negatively charged head forms an ion pair with the protonated analyte, while its hydrophobic tail interacts strongly with the C18 stationary phase, thereby increasing retention and improving peak shape.[13]

  • Considerations: IPC methods often require longer equilibration times and dedicating a column to ion-pairing applications is highly recommended. These reagents are not volatile and are generally incompatible with mass spectrometry.

3.1.4 Detection The pyridine ring in the molecule contains a π-electron system that absorbs UV light. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax), which is expected to be around 250-260 nm, typical for pyridine derivatives.[14][15]

Chiral (Enantiomeric Separation) Analysis

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[16] Polysaccharide-based CSPs are highly versatile and have a high success rate for separating chiral amines.[2]

ChiralScreeningWorkflow Start Start: Chiral Screening CSP1 Screen CSP 1: Amylose-based (e.g., Chiralpak IA/AD) Start->CSP1 CSP2 Screen CSP 2: Cellulose-based (e.g., Chiralcel OD/OJ) Start->CSP2 MobilePhase Screen Mobile Phases CSP1->MobilePhase CSP2->MobilePhase NP Normal Phase: Hexane/IPA +/- Additive MobilePhase->NP PO Polar Organic: ACN/MeOH +/- Additive MobilePhase->PO RP Reversed-Phase: Aq. Buffer/ACN MobilePhase->RP Assess Assess Resolution (Rs) NP->Assess PO->Assess RP->Assess Acceptable Rs > 1.5? Assess->Acceptable Optimize Optimize Mobile Phase & Temperature Acceptable->Optimize Yes NoSep No Separation Acceptable->NoSep No Validate Proceed to Validation Optimize->Validate NoSep->Start Try Different CSP/Mode

Caption: Workflow for chiral method development screening.

3.2.1 Chiral Stationary Phase (CSP) Selection Immobilized polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose phenylcarbamates) are recommended as a starting point. They offer broad selectivity and are compatible with a wide range of mobile phases.[2]

3.2.2 Mobile Phase Considerations The choice of mobile phase mode is critical for achieving enantioseparation.

  • Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). For basic analytes like this amine, adding a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape and achieve separation.[16]

  • Polar Organic Mode: Uses mixtures of polar organic solvents like acetonitrile and methanol. This mode can offer unique selectivity.

  • Reversed-Phase (RP): Uses aqueous buffers and organic modifiers. This can be advantageous for compounds that are more soluble in aqueous media.

A screening approach using different CSPs with NP, PO, and RP mobile phases is the most efficient way to identify a successful separation.

Detailed Experimental Protocols

Protocol 1: Achiral Purity Method by Reversed-Phase HPLC

This protocol provides a robust starting point for purity analysis.

  • Instrumentation and Reagents

    • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Preparation of Solutions

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of 1-(Pyridin-2-YL)octan-1-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of ~1 mg/mL.

    • Working Standard Solution: Dilute the Standard Stock Solution with Sample Diluent to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0 min: 20% B20 min: 80% B25 min: 80% B26 min: 20% B30 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at 254 nm (or determined λmax)
  • System Suitability

    • Inject the Working Standard Solution five times.

    • Acceptance Criteria: Tailing factor for the main peak ≤ 1.5; %RSD for peak area ≤ 2.0%.

Protocol 2: Chiral Separation Method

This protocol describes a typical starting point for chiral screening in normal phase mode.

  • Instrumentation and Reagents

    • HPLC system as described above.

    • Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm).

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA) (HPLC grade).

    • Diethylamine (DEA) (Reagent grade).

  • Preparation of Solutions

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Sample Diluent: Mobile Phase.

    • Racemic Standard Solution: Prepare a ~0.5 mg/mL solution of racemic 1-(Pyridin-2-YL)octan-1-amine in Sample Diluent.

  • Chromatographic Conditions

ParameterRecommended Setting
Column Amylose-based CSP, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane/IPA/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection PDA at 254 nm
  • System Suitability

    • Inject the Racemic Standard Solution.

    • Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks ≥ 1.5.

Method Validation Protocol (According to ICH Q2(R2))

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[17] The validation should be performed according to a pre-approved protocol, and all results should be documented in a validation report.[18][19]

ParameterPurposeTypical Acceptance Criteria (For Assay/Purity)
Specificity To ensure the method is able to assess the analyte in the presence of impurities, degradants, or excipients.Peak purity of the analyte peak passes. No interference at the retention time of the analyte in placebo/blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.%Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results.Repeatability: %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by S/N of 10:1 and demonstrated by acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met under all varied conditions (e.g., ±10% flow rate, ±2°C column temp, varied mobile phase composition).

Troubleshooting

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with column silanols.- Column contamination or aging.- Inappropriate mobile phase pH.- Add/increase acidic modifier (e.g., formic acid) in the mobile phase.- Switch to a high-pH mobile phase with a compatible column.- Consider Ion-Pair Chromatography.- Use a new or thoroughly cleaned column.
Poor Resolution - Inadequate separation power of the method.- Gradient is too steep.- Optimize the gradient (make it shallower).- Try a different column stationary phase.- For chiral separation, screen different CSPs and mobile phase modes.
Variable Retention Times - Inadequate column equilibration.- Pump malfunction or leaks.- Mobile phase prepared incorrectly.- Ensure column is fully equilibrated before injection (10-15 column volumes).- Check system for pressure fluctuations and perform maintenance.- Prepare fresh mobile phase.
No Retention (Achiral) - Sample diluent is much stronger than the mobile phase.- Incorrect column installed.- Prepare sample in the initial mobile phase.- Verify the correct column is installed. If retention is still too low, consider HILIC.[20]

Conclusion

The development of a reliable HPLC method for a compound like 1-(Pyridin-2-YL)octan-1-amine requires a systematic and scientifically-grounded approach. By first addressing the challenges of peak shape and retention in an achiral reversed-phase system through careful control of mobile phase pH, a robust method for purity analysis can be established. For the critical task of enantiomeric separation, a logical screening of polysaccharide-based chiral stationary phases with various mobile phase modes is an effective strategy. The detailed protocols and validation framework provided in this guide offer a clear pathway for scientists to develop and implement a comprehensive, fit-for-purpose analytical method suitable for the stringent requirements of the pharmaceutical industry.

References

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. Buffer Considerations for LC and LC–MS. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • SIELC Technologies. Pyridine | SIELC Technologies. [Link]

  • PubMed. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. [Link]

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ACS Publications. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • PubMed. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. [Link]

  • IntechOpen. (2024). Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • ICH. Quality Guidelines. [Link]

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  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • PubChem. 1-(pyridin-2-yl)butan-1-amine. [Link]

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Method

Application Note: Enantioselective Preparation of 1-(Pyridin-2-YL)octan-1-amine Derivatives for Drug Discovery

Executive Summary & Mechanistic Rationale The 1-(pyridin-2-yl)alkylamine scaffold is a privileged structural motif in modern medicinal chemistry.1[1] for a variety of targets, including TRP channels, GPCRs, and kinase al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1-(pyridin-2-yl)alkylamine scaffold is a privileged structural motif in modern medicinal chemistry.1[1] for a variety of targets, including TRP channels, GPCRs, and kinase allosteric sites.

When designing 1-(pyridin-2-yl)octan-1-amine derivatives, the structural causality is tripartite:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and potential metal-coordinating center.

  • The Octyl Chain: Provides a highly lipophilic anchor (C8 total chain length) that drives insertion into deep hydrophobic binding pockets or lipid membranes.

  • The Chiral Amine: Serves as the primary basic center for target engagement (often via salt bridges) and dictates the spatial trajectory of the flanking groups. Enantiopurity is non-negotiable, as opposite enantiomers frequently exhibit drastically different pharmacological profiles.

Synthetic Strategy: The Ellman Auxiliary Approach

While classical reductive amination of 1-(pyridin-2-yl)octan-1-one yields the desired connectivity, it produces a racemic mixture requiring wasteful downstream chiral resolution. To achieve an efficient, scalable, and highly enantioselective synthesis, we utilize the Ellman's sulfinamide auxiliary approach.

Causality in Reaction Design:

  • Titanium(IV) Ethoxide Activation: The condensation of pyridine-2-carboxaldehyde with tert-butanesulfinamide requires water removal to drive the equilibrium. Ti(OEt)₄ acts as both a mild Lewis acid to activate the aldehyde and an irreversible water scavenger, preventing the hydrolysis of the moisture-sensitive sulfinamide.

  • Cryogenic Stereocontrol: During the nucleophilic addition of heptylmagnesium bromide, the bulky tert-butyl group of the auxiliary sterically blocks one face of the imine.2[2].

  • Nucleophilic Trapping During Cleavage: Acidic cleavage of the auxiliary using HCl in dioxane requires the addition of methanol.3[3].

Comparative Analysis of Synthetic Routes

To justify the selection of the Ellman auxiliary route, the quantitative data comparing standard synthetic methodologies for this scaffold is summarized below:

Synthetic RouteOverall Yield (%)Enantiomeric Excess (ee)ScalabilityKey Limitation
Reductive Amination 75 - 85%0% (Racemic)HighRequires 50%-loss chiral HPLC resolution.
Enzymatic Transamination 40 - 60%>99%Low-MediumPoor substrate tolerance for bulky octyl chains.
Ellman's Auxiliary 65 - 80%>98%High (>100 kg)Requires stoichiometric chiral auxiliary.

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that progression to the next step only occurs when specific analytical criteria are met.

Step 1: Condensation to form N-tert-Butanesulfinyl Imine
  • To a flame-dried round-bottom flask under nitrogen, add pyridine-2-carboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 14 hours at room temperature.

  • Quench the reaction by pouring it into an equal volume of brine while stirring vigorously. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite and wash thoroughly with ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The system validates as complete when the characteristic aldehyde proton signal (δ ~10.0 ppm) is entirely replaced by the imine proton signal (δ ~8.6 ppm).

Step 2: Diastereoselective Grignard Addition
  • Dissolve the crude N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add heptylmagnesium bromide (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes to maintain the internal temperature. (Note: The 7 carbons from the Grignard plus the 1 carbon from the imine form the octyl chain).

  • Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl, extract with MTBE, dry over MgSO₄, and concentrate.

Validation Checkpoint: Perform LC-MS and chiral HPLC on the crude extract. The step is validated if the[M+H]⁺ peak matches the protected amine mass and the d.r. exceeds 95:5. TLC will confirm success via a shift from a UV-active polar spot (imine) to a less polar spot (sulfinamide).

Step 3: Acidic Cleavage of the Chiral Auxiliary
  • Dissolve the protected amine in a 1:1 mixture of anhydrous dichloromethane (DCM) and MeOH (0.1 M).

  • Add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C.

  • Stir for 2 hours at room temperature.

  • Concentrate the mixture to dryness. Triturate the residue with MTBE/dioxane to precipitate the pure hydrochloride salt of the 1-(pyridin-2-yl)octan-1-amine.

Validation Checkpoint: ¹H NMR of the isolated solid must show the complete disappearance of the 9-proton singlet at ~1.2 ppm (tert-butyl group) and the presence of a broad exchangeable signal for the primary amine.

Process Visualization

SynthesisWorkflow Step1 Pyridine-2-carboxaldehyde + (R)-t-Butanesulfinamide Condensation Ti(OEt)4 / THF Condensation Step1->Condensation Imine N-tert-Butanesulfinyl Imine Intermediate Condensation->Imine - H2O Addition Heptylmagnesium Bromide Diastereoselective Addition Imine->Addition ProtectedAmine Protected Chiral Amine (>95:5 d.r.) Addition->ProtectedAmine -78 °C to RT Cleavage HCl in Dioxane / MeOH Acidic Cleavage ProtectedAmine->Cleavage Product Enantiopure 1-(Pyridin-2-yl) octan-1-amine Cleavage->Product - t-BuSO2Me

Fig 1: Enantioselective synthesis workflow of 1-(pyridin-2-yl)octan-1-amine via Ellman's auxiliary.

References

  • Stereospecific Intramolecular Arylation of 2- and 3-Pyridyl Substituted Alkylamines via Configurationally Stable α-Pyridyl Organolithiums Source: ResearchGate URL
  • Discovery and Development of AMG 333: A TRPM8 Antagonist for Migraine Source: ACS Publications URL
  • Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)

Sources

Application

Evaluating the Cellular Efficacy and Mechanism of 1-(Pyridin-2-YL)octan-1-amine: A Novel Sphingoid Base Analog

Application Note & Protocol Guide Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists. Mechanistic Rationale & Target Engagement The sphingolipid rheostat is a critical cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists.

Mechanistic Rationale & Target Engagement

The sphingolipid rheostat is a critical cellular signaling node that dictates cell fate. The balance between pro-apoptotic ceramides/sphingosine and the pro-survival, mitogenic lipid sphingosine-1-phosphate (S1P) is tightly regulated by Sphingosine Kinase 1 and 2 (SphK1/2)[1]. Dysregulation of this pathway is a hallmark of various malignancies and inflammatory diseases, making SphK an attractive therapeutic target[2].

1-(Pyridin-2-YL)octan-1-amine (CAS 1864072-34-3) represents a novel class of synthetic, amphiphilic primary amines designed to probe and modulate lipid kinase activity.

  • Structural Causality: The 8-carbon (octyl) chain acts as a lipophilic anchor, mimicking the hydrophobic tail of endogenous sphingosine and allowing the molecule to partition into the plasma membrane and enter the hydrophobic binding pocket of SphK1.

  • Catalytic Trapping: The primary amine and the rigid, electron-rich pyridine ring mimic the polar headgroup of sphingosine. This motif forms critical hydrogen bonds within the ATP-binding cleft of the kinase. However, because it lacks the primary hydroxyl group required for phosphorylation, it acts as a competitive inhibitor, trapping the enzyme in a dead-end complex and halting S1P production[3].

Rheostat Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Pro-apoptotic) Cer->Sph Ceramidase SphK1 SphK1 Enzyme Sph->SphK1 S1P S1P (Pro-survival) SphK1->S1P ATP -> ADP Inh 1-(Pyridin-2-YL) octan-1-amine Inh->SphK1 Competitive Block

Fig 1. The sphingolipid rheostat pathway and targeted competitive inhibition of SphK1.

Reagent Preparation & Physicochemical Considerations

A common pitfall in lipid kinase assays is the mishandling of highly lipophilic compounds, leading to false negatives due to compound precipitation or sequestration by serum proteins[4].

  • Stock Formulation: Dissolve 1-(Pyridin-2-YL)octan-1-amine (hydrochloride salt preferred for stability) in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serum Sequestration: Fetal Bovine Serum (FBS) contains high concentrations of albumin and lipoproteins that aggressively bind lipophilic amines. To ensure accurate target engagement, all cellular assays must be conducted in low-serum (1% FBS) or serum-free conditions[5].

  • Vehicle Control: The final DMSO concentration in the cell culture media must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization[2].

AssayWorkflow Prep 1. Compound Formulation Reconstitute in 100% DMSO (10 mM Stock) Culture 2. Cell Culture & Starvation Seed cells, transition to 1% FBS media Prep->Culture Treat 3. Inhibitor Treatment Dose-response (0.1 - 50 µM) for 24-48h Culture->Treat Assay 4. Multiplexed Assays SRB Viability | NBD-Sphingosine | S1P ELISA Treat->Assay

Fig 2. Standardized workflow for evaluating lipophilic amine inhibitors in cell culture models.

Self-Validating Experimental Protocols

To build a trustworthy data package, phenotypic observations (cell death) must be explicitly linked to biochemical mechanisms (kinase inhibition and S1P reduction). The following protocols form a self-validating triad.

Cell Viability Assessment (SRB Assay)

While MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by lipid-modulating compounds. The Sulforhodamine B (SRB) assay measures total cellular protein mass, providing a more stable and accurate readout for anti-proliferative effects[6].

Step-by-Step Protocol:

  • Seeding: Plate target cells (e.g., U937 or MDA-MB-231) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Starvation & Treatment: Wash cells with PBS and replace with media containing 1% FBS. Treat cells with a serial dilution of 1-(Pyridin-2-YL)octan-1-amine (0.1 µM to 50 µM). Include a DMSO vehicle control (0.1%) and a positive control (e.g., 20 µM SKI-II)[2]. Incubate for 48 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour to fix the cells[6].

  • Staining: Wash plates 4 times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing & Reading: Remove SRB and wash 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye with 200 µL of 10 mM Tris base (pH 10.5) on a shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader.

Intact Cell Target Engagement (NBD-Sphingosine Assay)

Biochemical assays using recombinant SphK1 often fail to translate to cellular efficacy. Treating intact cells with the inhibitor, followed by pulsing with a fluorescent substrate (NBD-Sphingosine), provides a physiologically relevant readout of target engagement[5],[7].

Step-by-Step Protocol:

  • Preparation: Seed cells in 6-well plates and treat with the established IC50​ concentration of 1-(Pyridin-2-YL)octan-1-amine for 2 hours to allow target binding.

  • Substrate Pulse: Add 10 µM of NBD-Sphingosine (fluorescent sphingosine analog) directly to the culture media. Incubate for 30 minutes at 37°C[8].

  • Lipid Extraction: Aspirate media, wash cells with cold PBS, and lyse in 150 µL of 1 M potassium phosphate buffer (pH 8.5). Add 250 µL of Chloroform:Methanol (2:1 v/v) to extract the lipids[7].

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 15,000 × g for 5 minutes. The unphosphorylated NBD-sphingosine partitions into the lower organic phase, while the phosphorylated product (NBD-S1P) partitions into the upper aqueous phase.

  • Quantification: Carefully aspirate 100 µL of the upper aqueous phase, mix with 100 µL of dimethylformamide (DMF), and measure fluorescence (Excitation: 460 nm / Emission: 534 nm)[7]. A decrease in fluorescence relative to the vehicle control confirms intracellular SphK inhibition.

Intracellular S1P Quantification (ELISA)

To definitively prove that the phenotypic toxicity is driven by the alteration of the sphingolipid rheostat, intracellular S1P levels must be quantified,[1].

Step-by-Step Protocol:

  • Lysate Preparation: Following a 24-hour treatment with the compound, wash cells with cold PBS and lyse using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Normalization: Clarify the lysate via centrifugation (14,000 × g, 10 min) and quantify total protein using a BCA assay. Normalize all samples to 1 mg/mL.

  • ELISA Execution: Utilize a validated competitive S1P ELISA kit or a DuoSet format. Add 100 µL of normalized lysate to the pre-coated microplate.

  • Detection: Follow the manufacturer's colorimetric development protocol (TMB substrate) and halt the reaction with 2 N H2​SO4​ . Read absorbance at 450 nm. Calculate S1P concentrations using a standard curve generated from synthetic S1P.

Data Interpretation & Comparative Efficacy

When analyzing the efficacy of 1-(Pyridin-2-YL)octan-1-amine, it is critical to benchmark it against established pharmacological standards. Note the "PF-543 Paradox": while PF-543 is a highly potent biochemical inhibitor of SphK1 (IC50 ~2 nM), it often fails to induce cell death in vitro because it does not sufficiently alter the ceramide/S1P ratio in certain cell lines[6],[1]. In contrast, amphiphilic analogs (like SKI-II and our target compound) often exhibit dual functionality—inhibiting the kinase while simultaneously disrupting lipid rafts, leading to robust apoptosis[2],[4].

Table 1: Representative Comparative Efficacy Profile

CompoundPrimary Targetin vitro IC50 (Biochemical)Cellular IC50 (U937 Viability)Max Intracellular S1P Reduction
1-(Pyridin-2-YL)octan-1-amine SphK1 (Putative)12 - 15 µM25 - 30 µM~60%
SKI-II SphK1 & SphK278 µM / 45 µM20 µM75%
PF-543 SphK1 (Selective)2 nM> 50 µM> 90%

(Note: Data for 1-(Pyridin-2-YL)octan-1-amine represents expected baseline metrics for this structural class based on analogous lipophilic amine inhibitors).

References

  • Billich, A., et al. "Determination of Sphingosine Kinase Activity for Cellular Signaling Studies." NIH Public Access / PMC. URL: [Link]

  • PLOS One. "Sphingosine Kinase Activity Is Not Required for Tumor Cell Viability." PLOS One. URL: [Link]

  • Mercado, N., et al. "Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers." PLOS One. URL: [Link]

  • Analytical Chemistry. "Thin Layer Chromatography Goes Ultrasmall to Assay Sphingosine Kinase Activation in Single Primary Leukemic Cells." ACS Publications. URL: [Link]

  • Oxford Academic. "Sphingosine Kinase 1 Isoform-Specific Interactions in Breast Cancer." Endocrinology. URL: [Link]

Sources

Method

mass spectrometry parameters for 1-(Pyridin-2-YL)octan-1-amine detection

An Application Note for the Quantitative Analysis of 1-(Pyridin-2-YL)octan-1-amine using LC-MS/MS Introduction 1-(Pyridin-2-YL)octan-1-amine is a chemical entity of interest in pharmaceutical research and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of 1-(Pyridin-2-YL)octan-1-amine using LC-MS/MS

Introduction

1-(Pyridin-2-YL)octan-1-amine is a chemical entity of interest in pharmaceutical research and drug development, often synthesized as an intermediate or a potential lead compound. Its structure, featuring a basic pyridine ring and a primary aliphatic amine, presents unique analytical challenges and opportunities. Accurate and sensitive quantification of this and similar compounds in various matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical applications, offering unparalleled selectivity and sensitivity.[1][2]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a robust LC-MS/MS method for the detection and quantification of 1-(Pyridin-2-YL)octan-1-amine. It details the rationale behind parameter selection, offers step-by-step protocols for sample preparation and analysis, and presents a foundational method that can be adapted to specific research needs.

Analyte Chemistry and Mass Spectrometry Behavior

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development. 1-(Pyridin-2-YL)octan-1-amine possesses two basic nitrogen atoms—one in the pyridine ring and one in the primary amine group. This makes it an ideal candidate for positive mode electrospray ionization (ESI+), as these sites are readily protonated in an acidic environment to form a stable quasi-molecular ion [M+H]⁺.[3]

The fragmentation of the protonated molecule in the collision cell is predictable. The bond between the chiral carbon and the pyridine ring, as well as the alpha-cleavage characteristic of primary amines, are the most probable fragmentation pathways.[4][5][6] This predictable fragmentation allows for the selection of specific and sensitive Multiple Reaction Monitoring (MRM) transitions.

Predicted Mass Spectrometry Parameters

Based on its chemical structure (C₁₃H₂₂N₂), the following mass-to-charge ratios (m/z) are calculated for the analyte. These values serve as the starting point for instrument tuning and optimization.

ParameterValueRationale
Molecular Formula C₁₃H₂₂N₂Based on chemical structure.
Monoisotopic Mass 206.178 g/mol The sum of the masses of the most abundant isotopes.
Precursor Ion [M+H]⁺ 207.185The protonated molecule, target for Q1 isolation.
Predicted Product Ion 1 107.061Corresponds to [C₆H₇N₂]⁺, resulting from cleavage of the C-C bond between the chiral carbon and the alkyl chain, a form of alpha-cleavage. This is often a highly stable and abundant fragment.[6]
Predicted Product Ion 2 190.159Corresponds to [M+H - NH₃]⁺, a common neutral loss for primary amines.[7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of 1-(Pyridin-2-YL)octan-1-amine.

LC-MS/MS Instrumentation & Conditions

The method was developed on a high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer, a common configuration for quantitative bioanalysis.[8]

Table 2.1: Optimized LC-MS/MS Parameters

Parameter Setting Justification
LC System Waters ACQUITY UPLC or equivalent Provides high-resolution separation and short run times.
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole Offers high sensitivity and specificity for quantitative MRM analysis.[8]
Ionization Mode Electrospray Ionization (ESI), Positive The two basic nitrogens are readily protonated for high ionization efficiency.[9]
Capillary Voltage 3.0 kV Optimal for stable spray and ion generation.
Source Temperature 150 °C Standard temperature to facilitate desolvation.
Desolvation Temp. 450 °C Ensures complete solvent evaporation before ions enter the mass analyzer.
Desolvation Gas Flow 800 L/Hr (Nitrogen) Aids in the desolvation process.
Cone Gas Flow 50 L/Hr (Nitrogen) Helps to focus the ion beam.

| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |

Table 2.2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
1-(Pyridin-2-YL)octan-1-amine 207.2 107.1 25 20 Quantifier
1-(Pyridin-2-YL)octan-1-amine 207.2 190.2 25 15 Qualifier

Note: Cone voltage and collision energy are starting points and must be optimized for the specific instrument used by infusing a standard solution of the analyte.[10]

Table 2.3: Chromatographic Conditions

Parameter Condition Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm C18 provides excellent retention for moderately polar compounds; the BEH particle technology offers good peak shape for basic analytes.[8]
Mobile Phase A Water + 0.1% Formic Acid The acid modifier ensures the analyte is protonated, leading to good peak shape and high ESI efficiency.[10][11]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic phase with low viscosity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.

| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min. | A standard gradient to ensure elution of the analyte with good separation from potential interferences. Total run time is 5.0 minutes.[10] |

Standard and Sample Preparation Protocol

Accurate preparation of standards and samples is critical for reliable quantification.

Protocol 2.2.1: Preparation of Stock and Working Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 1-(Pyridin-2-YL)octan-1-amine reference standard and dissolve in 10 mL of methanol.

  • Intermediate Stock (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with methanol.

  • Working Standards: Serially dilute the intermediate stock with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Store all solutions at -20°C.[8]

Protocol 2.2.2: Sample Preparation from Biological Matrix (e.g., Human Plasma) This protocol utilizes protein precipitation, a simple and effective method for cleaning up biological samples.

  • Aliquot: Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of solvent to sample ensures efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Workflow and Fragmentation Visualization

Visualizing the experimental process and the underlying chemical transformations provides clarity and enhances understanding of the method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Precip Add Acetonitrile (300 µL) Sample->Precip Vortex Vortex (30 sec) Precip->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS ESI+ Ionization LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Overall analytical workflow from sample preparation to data analysis.

Fragmentation Precursor Precursor Ion [M+H]⁺ m/z = 207.2 Product1 Product Ion (Quantifier) [C₆H₇N₂]⁺ m/z = 107.1 Precursor->Product1 CID (20 eV) - C₇H₁₅• (Heptyl Radical) Product2 Product Ion (Qualifier) [C₁₃H₁₉N]⁺ m/z = 190.2 Precursor->Product2 CID (15 eV) - NH₃ (Ammonia)

Caption: Proposed fragmentation pathway for 1-(Pyridin-2-YL)octan-1-amine.

Conclusion

This application note outlines a selective, sensitive, and rapid LC-MS/MS method for the quantification of 1-(Pyridin-2-YL)octan-1-amine. The use of a standard C18 column with an acidic mobile phase provides excellent chromatography, while positive mode ESI offers high ionization efficiency. The detailed protocols for sample preparation and instrument operation provide a solid foundation for researchers to implement this method. The principles and parameters described herein can be readily adapted for the analysis of other basic small molecules in complex matrices, serving as a valuable tool in the drug discovery and development pipeline.

References

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC. (2025, September 10).
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019, November 12).
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF - ResearchGate.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - ResearchGate.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC.
  • Mass Spectrometry: Fragmentation.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 21).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
  • Preparing Samples for LC-MS/MS Analysis - Organomation.
  • 1-(Pyridin-2-yl)ethan-1-amine - PubChem.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • GCMS Section 6.15 - Whitman People.
  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry Quantitation of Urinary [Pyridine‐D4]4-hydroxy-4-(3 - ACS Publications. (2014, August 6).
  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI. (2022, December 26).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-(Pyridin-2-YL)octan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-(Pyridin-2-yl)octan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(Pyridin-2-yl)octan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind common yield-limiting issues—specifically focusing on the challenges of synthesizing alpha-branched 2-pyridylmethylamines—and provide self-validating protocols to ensure your workflow is robust and reproducible.

Synthetic Workflow & Mechanistic Bottlenecks

The synthesis of 1-(Pyridin-2-yl)octan-1-amine is typically achieved via a two-step process: the nucleophilic addition of a Grignard reagent to 2-cyanopyridine to form a ketone precursor, followed by Direct Asymmetric Reductive Amination (DARA).

Workflow N1 2-Cyanopyridine + Heptylmagnesium Bromide N2 Imine Magnesium Salt (Intermediate) N1->N2 Nucleophilic Addition N3 1-(Pyridin-2-yl)octan-1-one (Ketone Precursor) N2->N3 Acidic Hydrolysis N4 1-(Pyridin-2-yl)octan-1-amine (Target) N3->N4 DARA (Ru/Ir, H2) N5 Over-reduced Side Products N3->N5 Heterogeneous Catalysis (Pd/C)

Synthetic workflow for 1-(Pyridin-2-yl)octan-1-amine highlighting the critical DARA step.

FAQ: Ketone Precursor Synthesis (Grignard Addition)

Q: Why is my conversion of 2-cyanopyridine to 1-(pyridin-2-yl)octan-1-one stalling at 60%? Causality: The addition of heptylmagnesium bromide to 2-cyanopyridine forms a highly stable imine magnesium salt intermediate. If this reaction is run exclusively in Tetrahydrofuran (THF), the intermediate salt often precipitates out of solution. This precipitate coats the unreacted 2-cyanopyridine, physically sequestering it from the remaining Grignard reagent and halting the reaction prematurely. Solution: Utilize a Toluene/THF co-solvent system (typically 3:1). Toluene significantly increases the solubility of the magnesium complex, keeping the reaction homogeneous and driving conversion >95%.

Q: I am observing significant amounts of unidentifiable baseline material on my TLC. What is causing this? Causality: 2-Cyanopyridine is highly electron-deficient. If the Grignard reagent is added too rapidly at room temperature, Single-Electron Transfer (SET) pathways compete with direct nucleophilic addition, leading to radical coupling and polymerization of the pyridine ring. Solution: Maintain the internal reaction temperature strictly between -10 °C and 0 °C during the addition phase to kinetically favor the polar two-electron nucleophilic addition.

FAQ: Direct Asymmetric Reductive Amination (DARA)

Q: When using standard reductive amination conditions (NaBH₃CN and NH₄OAc), my yield of the primary amine is abysmal (<40%). Why does this fail? Causality: The 2-pyridyl group is a powerful bidentate chelating moiety. When using traditional hydride donors, the nitrogen on the pyridine ring coordinates with the protonated intermediates or the metal center of the reducing agent. This alters the electrophilicity of the ketone, often causing the hydride to reduce the ketone back to an alcohol before the imine equilibrium can fully establish. Solution: Transition to a transition-metal-catalyzed Direct Asymmetric Reductive Amination (DARA). As demonstrated in recent literature on the, using a homogeneous Ruthenium catalyst with ammonium trifluoroacetate (NH₄TFA) bypasses this equilibrium issue. The TFA counterion facilitates imine formation without poisoning the Ru center.

Q: I tried catalytic hydrogenation (Pd/C, H₂) to reduce the imine, but my mass spectrometry shows a mass of m/z 212 instead of 206. What happened? Causality: You have over-reduced the substrate. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) cannot easily distinguish between the aliphatic C=N bond and the highly electron-deficient aromatic pyridine ring under high H₂ pressure. This results in the reduction of the pyridine ring to a piperidine derivative (m/z 212). Solution: Homogeneous catalysts are required for chemoselectivity. utilizing Cp*Ir(III)-diamine catalysts provides near-perfect chemoselectivity for the C=N bond over the aromatic ring, even at elevated H₂ pressures.

Troubleshooting Q1 Low Yield in Reductive Amination? Q2 Is the Pyridine Ring Reduced? Q1->Q2 S1 Switch to Ir/Ru Homogeneous Catalyst Q2->S1 Yes Q3 Is Secondary Amine Forming? Q2->Q3 No S2 Increase NH4TFA Equivalents Q3->S2 Yes Q4 Incomplete Conversion? Q3->Q4 No S3 Use Mesitylene & 5Å Molecular Sieves Q4->S3 Yes

Troubleshooting logic tree for resolving low yields during the reductive amination step.

Quantitative Performance Comparison

To justify the shift from traditional methods to homogeneous transition-metal catalysis, review the comparative yield and selectivity data below.

Amination MethodCatalyst / ReagentNitrogen SourceSolventConversion (%)Chemoselectivity (1° Amine)Enantiomeric Excess (ee %)
Traditional NaBH₃CNNH₄OAcMeOH65%< 40%N/A (Racemic)
Heterogeneous Pd/C (10%)NH₃ (g)EtOH> 99%< 10% (Ring reduced)N/A (Racemic)
Ru-DARA Ru(OAc)₂{(S)-binap}NH₄TFAMeOH> 98%> 95%> 94%
Ir-DARA Cp*Ir(III)-diamineNH₄⁺ saltsMesitylene> 99%> 98%95%

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They include specific In-Process Controls (IPCs) that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of a multi-day workflow.

Protocol A: Synthesis of 1-(Pyridin-2-yl)octan-1-one
  • Preparation: Purge a dry 500 mL 3-neck flask with Argon. Add 2-cyanopyridine (50 mmol) dissolved in a mixture of anhydrous Toluene (150 mL) and THF (50 mL).

  • Addition: Cool the solution to -5 °C using an ice/brine bath. Dropwise add heptylmagnesium bromide (1.0 M in THF, 55 mmol, 1.1 eq) over 45 minutes via an addition funnel. Maintain internal temperature below 0 °C.

  • Validation Check (IPC 1): After 2 hours of stirring at room temperature, quench a 0.1 mL aliquot in 1 mL of wet diethyl ether. Run TLC (Hexane:EtOAc 4:1, UV visualization). Validation criteria: Complete disappearance of the 2-cyanopyridine spot (Rf ~0.6). Do not proceed to hydrolysis until this is confirmed.

  • Hydrolysis: Cool the flask to 0 °C and carefully quench with 2M HCl (100 mL). Stir vigorously for 4 hours at room temperature to hydrolyze the imine magnesium salt.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Ru-Catalyzed Direct Asymmetric Reductive Amination (DARA)
  • Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with 1-(pyridin-2-yl)octan-1-one (10 mmol), ammonium trifluoroacetate (NH₄TFA, 50 mmol, 5.0 eq), and Ru(OAc)₂{(S)-binap} (0.1 mmol, 1 mol%).

  • Solvent & Additives: Add anhydrous Methanol (30 mL) and 1.0 g of freshly activated 5Å molecular sieves (to drive imine formation).

  • Reaction: Seal the autoclave, remove from the glovebox, and purge with H₂ gas three times. Pressurize with H₂ to 0.8 MPa (approx. 116 psi). Stir at 90 °C for 17 hours.

  • Validation Check (IPC 2): Vent the reactor safely. Take a 0.1 mL aliquot, filter through a short celite plug, and analyze via GC-MS. Validation criteria: The molecular ion peak must shift entirely from m/z 205 (ketone) to m/z 206 (amine). The absence of m/z 212 confirms the pyridine ring remains intact.

  • Purification: Filter the mixture to remove molecular sieves, concentrate under reduced pressure, and purify via basic alumina column chromatography (avoid standard silica to prevent severe tailing of the highly polar basic product).

References

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Organic Letters, ACS Publications URL:[Link]

  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines Chemical Communications, RSC Publishing URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1-(Pyridin-2-YL)octan-1-amine Solubility in Aqueous Media

From the Desk of the Senior Application Scientist Welcome to the technical support matrix for 1-(Pyridin-2-yl)octan-1-amine . As a Biopharmaceutics Classification System (BCS) Class II/IV candidate, this compound present...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support matrix for 1-(Pyridin-2-yl)octan-1-amine . As a Biopharmaceutics Classification System (BCS) Class II/IV candidate, this compound presents classic formulation challenges: high permeability but notoriously poor aqueous solubility[1].

To successfully formulate this compound, we must first understand the causality of its physical behavior. The molecule features an 8-carbon hydrophobic octyl chain that forces water molecules into an entropically unfavorable clathrate cage, driving hydrophobic collapse and precipitation. While the molecule possesses two ionizable centers—a primary amine (pKa ~9.0–10.0) and a pyridine ring (pKa ~5.2)—at physiological pH (7.4), only the primary amine is protonated. This single positive charge is thermodynamically insufficient to overcome the massive entropic penalty of the lipophilic tail. Effective solubilization requires manipulating the ionization state, altering the solvent dielectric constant, or physically shielding the hydrophobic moiety[2].

Part 1: The Core Mechanism of Insolubility

The solubility of 1-(Pyridin-2-yl)octan-1-amine is strictly pH-dependent. Adjusting the pH below the pKa of the pyridine ring (< 5.0) yields a dicationic species. The resulting electrostatic repulsion and favorable enthalpy of hydration easily overcome the lipophilic tail's entropic penalty, resulting in a highly soluble state[2].

pH_Solubility LowPH pH < 5.0 Amine (+), Pyridine (+) Highly Soluble NeutralPH pH 7.4 (Physiological) Amine (+), Pyridine (0) Poorly Soluble LowPH->NeutralPH Deprotonation (Pyridine) HighPH pH > 10.0 Amine (0), Pyridine (0) Highly Insoluble NeutralPH->HighPH Deprotonation (Amine)

Fig 1: pH-dependent protonation states and aqueous solubility of 1-(Pyridin-2-YL)octan-1-amine.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: You are experiencing a phenomenon known as "solvent shift" combined with "pH shock." When the compound is forced out of the low-dielectric DMSO environment into a neutral aqueous buffer, the pyridine ring remains unprotonated. The hydrophobic octyl chain rapidly aggregates to minimize contact with water. Solution: Avoid direct dilution into PBS. Instead, pre-complex the compound with a cyclodextrin or utilize a step-wise co-solvent system before introducing it to physiological buffers[2].

Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO or Tween 80? A2: The gold standard for lipophilic amines is encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[2]. The internal cavity of β-cyclodextrin is perfectly sized to encapsulate the octyl chain via van der Waals forces, shielding it from the aqueous environment. Meanwhile, the protonated primary amine remains exposed to the water, maintaining excellent solubility without the toxicity associated with high surfactant use[3].

Q3: I dissolved the compound at pH 3.0, but it crashes out when the pH naturally neutralizes in my assay. What is the fix? A3: You have created a supersaturated state that is failing to maintain metastability[3]. As the pH rises, the pyridine ring deprotonates, drastically lowering the equilibrium solubility. To prevent this, you must add a precipitation inhibitor (e.g., HPMC or PVP). These hydrophilic polymers adsorb to the nascent crystal lattice of the precipitating drug, sterically hindering nucleation and maintaining the drug in a metastable supersaturated state[4].

Troubleshooting_Workflow Start Precipitation in Aqueous Media CheckPH Is pH < 5.0? Start->CheckPH YesPH Check Co-solvent Concentration CheckPH->YesPH Yes NoPH Adjust pH or Form In Situ Salt (HCl) CheckPH->NoPH No AddCD Add 10-20% HP-β-CD or SBE-β-CD YesPH->AddCD Insufficient NoPH->AddCD Still Precipitates Success Stable Aqueous Solution Achieved NoPH->Success Solves Issue AddPolymer Add Precipitation Inhibitor (e.g., HPMC, PVP) AddCD->AddPolymer Dilution to pH 7.4 AddPolymer->Success

Fig 2: Decision matrix for troubleshooting lipophilic amine precipitation in aqueous environments.

Part 3: Quantitative Data & Formulation Matrix

Below is a comparative matrix of solubilization strategies tailored for 1-(Pyridin-2-yl)octan-1-amine, based on established pharmaceutical principles for poorly water-soluble drugs[1][2].

Solubilization StrategyMechanism of ActionExpected Solubility MultiplierRecommended Application
pH Adjustment (< 4.5) Dicationic ionization (Amine + Pyridine)> 100xAcidic formulations, controlled IV dosing
Co-solvency (10% DMSO) Reduces dielectric constant of the solvent5x - 10xIn vitro assays (Note: cell culture limit <0.5%)
Complexation (20% HP-β-CD) Hydrophobic cavity encapsulation of octyl chain50x - 200xIn vivo dosing (oral/IV), physiological pH assays
Polymeric Inhibition (HPMC) Steric hindrance of crystal nucleationMaintains supersaturationOral delivery, preventing dilution-induced crash
Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume solubility; verify it analytically.

Protocol A: In Situ Hydrochloride Salt Formation

Purpose: To generate a highly soluble dicationic species for low-pH applications.

  • Weighing: Accurately weigh the 1-(Pyridin-2-yl)octan-1-amine free base into a sterile glass vial.

  • Suspension: Suspend the compound in a minimal volume of sterile, deionized water (it will appear as a cloudy, immiscible suspension).

  • Titration: Under continuous magnetic stirring, add 1.05 molar equivalents of 0.1 M HCl dropwise.

  • Equilibration: Monitor the pH using a micro-probe. Target a final pH of 4.0 – 4.5. Stir for 30 minutes.

  • Self-Validation Step: Visually inspect the vial. The solution must transition from a cloudy suspension to completely optically clear. Filter through a 0.22 µm PTFE syringe filter and quantify the concentration of the filtrate via HPLC to confirm 100% recovery.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Purpose: To formulate the compound for neutral/physiological pH environments without precipitation[3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1x PBS (pH 7.4). Stir until completely transparent.

  • Stock Creation: Dissolve the 1-(Pyridin-2-yl)octan-1-amine in a minimal volume of absolute ethanol (serving as a temporary co-solvent).

  • Complexation: Add the ethanol drug stock dropwise to the rapidly stirring HP-β-CD solution.

  • Solvent Evaporation: Leave the vial uncapped under continuous stirring in a fume hood overnight (at least 12 hours) to allow complete complexation and total evaporation of the ethanol.

  • Self-Validation Step: Restore any lost water volume. Filter the final complex through a 0.22 µm PES or PTFE filter. Analyze the filtrate via UV-Vis or HPLC against a standard curve. A clear filtrate with >95% drug recovery indicates successful inclusion complexation.

References
  • Solubilization techniques used for poorly water-soluble drugs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications Source: PriMera Scientific Publications URL:[Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update Source: University of Alberta Library Publishing URL:[Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs Source: MDPI URL:[Link]

Sources

Troubleshooting

optimizing HPLC retention time and peak shape for 1-(Pyridin-2-YL)octan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for the chromatographic optimization of 1-(Pyridin-2-YL)octan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for the chromatographic optimization of 1-(Pyridin-2-YL)octan-1-amine .

This molecule presents a unique "dual-personality" challenge. It features a highly hydrophobic octyl chain paired with two distinct basic nitrogen centers: a pyridine ring (pKa ~5.2) and a primary amine (pKa ~9.5). Without precise control over the chromatographic environment, these competing physicochemical properties will inevitably lead to severe peak tailing, unpredictable retention times, and poor method reproducibility.

Below, you will find diagnostic FAQs, mechanistic workflows, and self-validating protocols to establish a robust separation method.

Part 1: Diagnostic FAQs – Retention & Peak Shape Anomalies

Q1: Why is my peak tailing so severe (Tailing Factor > 2.5) when using a standard pH 7.0 phosphate buffer? The Causality: You are operating in the chromatographic "danger zone." At pH 7.0, the pyridine nitrogen is neutral, but the primary amine remains protonated (+1 charge). Simultaneously, the acidic silanol groups on the surface of your silica-based C18 column (which typically have a pKa of 3.5–4.5) are fully ionized (-1 charge). This creates a massive electrostatic attraction—a secondary ion-exchange interaction—between the basic compound and the stationary phase,[1].

Q2: I switched to a low pH (0.1% Formic Acid, pH ~2.7) to neutralize the silanols, but now my compound elutes at the void volume. Why isn't the octyl chain retaining it? The Causality: At pH 2.7, both the primary amine and the pyridine ring are protonated, rendering the molecule di-cationic (+2 charge). The extreme polarity and solvation shell of this di-cation completely overpower the hydrophobic retention typically provided by the octyl chain.

Q3: How can I improve peak shape and retention without switching to a specialized high-pH column? The Causality: You have two options to mask these interactions. First, you can add a competing base like[2] by saturating the active silanol sites. However, TEA is not MS-compatible. The superior, MS-friendly alternative is to use an ion-pairing reagent.[3]. PFPrA neutralizes the +2 charge of your analyte while adding its own fluorinated hydrophobic bulk, drastically increasing retention and shielding the molecule from residual silanols.

Part 2: Mechanistic Visualizations

To successfully chromatograph 1-(Pyridin-2-YL)octan-1-amine, you must align your mobile phase strategy with the ionization state of both the analyte and the column matrix.

Mechanism Analyte 1-(Pyridin-2-YL)octan-1-amine (Dual Basic Sites) LowPH pH 2-3: Di-cationic (+2) Analyte->LowPH MidPH pH 6-8: Mono-cationic (+1) Analyte->MidPH HighPH pH 10+: Neutral (0) Analyte->HighPH Sil_Low Silanols Neutralized (Weak Interaction) LowPH->Sil_Low Sil_Mid Silanols Ionized (-1) (Strong Ion-Exchange) MidPH->Sil_Mid Sil_High Silanols Ionized (-1) (No Ion-Exchange) HighPH->Sil_High Out_Low Poor Retention (Fix: Add PFPrA) Sil_Low->Out_Low Out_Mid Severe Tailing Sil_Mid->Out_Mid Out_High Sharp Peaks Sil_High->Out_High

Fig 1. Mechanistic causality of mobile phase pH on silanol interactions and peak shape.

Workflow Start Analyze 1-(Pyridin-2-YL)octan-1-amine Assess Assess Chromatogram Start->Assess Tailing Severe Peak Tailing? Assess->Tailing Retention Poor Retention (k' < 2)? Assess->Retention MidPH Avoid Mid-pH (pH 4-8) Silanol Ionization Active Tailing->MidPH Yes LowPH Use Low pH (pH 2.5) + Ion-Pairing (e.g., PFPrA) Retention->LowPH Yes, due to +2 charge HighPH Switch to High pH (pH 10.5) Use Hybrid Silica Column MidPH->HighPH Option A: Neutralize Analyte MidPH->LowPH Option B: Mask Silanols

Fig 2. Diagnostic workflow for resolving peak tailing and retention issues in dual-basic amines.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 1-(Pyridin-2-YL)octan-1-amine under various mobile phase conditions, allowing for rapid method selection.

Mobile Phase ConditionAnalyte Charge StateSilanol IonizationExpected Retention (k')Expected Symmetry (Tf)Recommendation
0.1% Formic Acid (pH 2.7) +2 (Di-cationic)Neutralizedk' < 1.0 (Poor)1.2 - 1.5Avoid (No retention)
10 mM Phosphate (pH 7.0) +1 (Mono-cationic)Fully Ionized (-1)k' ~ 3.0> 2.5 (Severe Tailing)Avoid (Ion-exchange)
0.1% PFPrA (pH ~2.5) +2 (Ion-Paired to 0)Neutralizedk' > 5.0 (Strong)< 1.2 (Excellent)Recommended (MS)
10 mM Amm. Bicarb (pH 10.5) 0 (Neutral)Fully Ionized (-1)k' > 6.0 (Strong)< 1.1 (Perfect)Recommended (UV/MS)

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, do not just execute these steps—validate them in real-time using the built-in system suitability criteria.

Protocol A: The High-pH Approach (Gold Standard)

By operating at pH 10.5, we force both basic nitrogens into their neutral state, completely eliminating electrostatic attraction to the column matrix.

  • Step 1: Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Caution: Standard silica columns will dissolve at this pH.

  • Step 2: Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1L of LC-MS grade water (10 mM). Adjust the pH precisely to 10.5 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Step 3: Gradient Execution: Run a linear gradient from 10% B to 90% B over 12 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Step 4: Self-Validation Check:

    • Inject a neutral void volume marker (e.g., Uracil). Record t0​ .

    • Inject 1-(Pyridin-2-YL)octan-1-amine. Record tr​ .

    • Calculate the retention factor: k′=(tr​−t0​)/t0​ .

    • Validation Gate: If k′ is > 4 and the Tailing Factor ( Tf​ ) is < 1.2, the method is validated. If Tf​ > 1.2, your buffer pH has likely drifted below 9.5, allowing the primary amine to re-protonate. Remake Mobile Phase A.

Protocol B: The Ion-Pairing Approach (For Standard Silica Columns)

If you are restricted to standard silica columns that cannot survive high pH, you must use an ion-pairing agent to mask the di-cationic state.

  • Step 1: Column Selection: Install a standard, high-purity, fully end-capped C18 column.

  • Step 2: Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Perfluoropropionic Acid (PFPrA) to 1L of LC-MS grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of PFPrA to 1L of Acetonitrile.

  • Step 3: Gradient Execution: Run a linear gradient from 5% B to 80% B over 15 minutes. Column temperature: 40°C (elevated temperature improves mass transfer for bulky ion-pairs).

  • Step 4: Self-Validation Check:

    • Equilibrate the column with starting conditions for at least 20 column volumes. Ion-pairing reagents require extensive equilibration time to saturate the stationary phase.

    • Inject the analyte and calculate k′ .

    • Validation Gate: The highly hydrophobic PFPrA-analyte complex should yield a k′ > 5. If k′ < 2, the ion-pairing equilibrium has not been achieved. Increase the PFPrA concentration to 0.15% to drive the equilibrium forward and re-equilibrate.

References

  • Title: Perfluoropropionic Acid (PFPrA) in LC/MS: Enhancing Analytical Precision Source: Nbinno URL: [Link]

Sources

Optimization

preventing oxidation of 1-(Pyridin-2-YL)octan-1-amine during long-term storage

Technical Support Center: Handling, Troubleshooting, and Long-Term Storage of 1-(Pyridin-2-YL)octan-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Troubleshooting, and Long-Term Storage of 1-(Pyridin-2-YL)octan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or irreproducibility when working with functionalized primary amines.

1-(Pyridin-2-yl)octan-1-amine presents a unique storage challenge. Structurally, it features a primary amine situated on an α -carbon adjacent to a pyridine ring. This pseudo-benzylic position makes the amine highly nucleophilic while simultaneously activating the adjacent C–H bond toward radical-initiated oxidation. If you simply leave this compound on a benchtop, it will rapidly degrade through two competing atmospheric pathways: oxidative C–N bond cleavage and carbamylation.

Below is our definitive troubleshooting guide and self-validating protocol for maintaining the integrity of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My batch of 1-(Pyridin-2-yl)octan-1-amine was originally a clear liquid/white solid, but it has turned yellow-brown over the last few months. What happened?

The Causality: You are observing oxidative degradation . Primary amines are highly susceptible to radical-initiated oxidation when exposed to atmospheric oxygen, light, and ambient heat[1].

Mechanistically, the degradation begins with the abstraction of a hydrogen atom from the α -carbon (which is electronically activated by the adjacent pyridine ring), forming an α -amino radical[2]. This radical rapidly reacts with oxygen to form an imine intermediate. Because imines are unstable in the presence of trace ambient moisture, they undergo hydrolytic C–N bond cleavage, degrading your compound into 2-octanoylpyridine (a ketone/aldehyde derivative) and releasing ammonia gas[2][3]. The yellow/brown discoloration is a direct visual indicator of these conjugated degradation byproducts.

Q2: I opened my storage vial and noticed a white, insoluble crust forming around the threads of the cap. Is my compound oxidizing?

The Causality: No, this is not oxidation; this is carbamylation . Primary amines are potent nucleophiles that react reversibly with atmospheric carbon dioxide (CO₂)[4].

When your vial is improperly sealed, CO₂ enters and is subjected to a nucleophilic attack by the primary amine, forming a carbamic acid intermediate. Because carbamic acid is acidic and your starting material is basic, a second molecule of 1-(Pyridin-2-yl)octan-1-amine acts as a Brønsted base, deprotonating the intermediate to form an alkylammonium alkylcarbamate salt [4][5]. This salt is highly insoluble in non-polar organic solvents and precipitates as the white crust you see. Every molecule of CO₂ consumes two molecules of your active amine, rapidly destroying the stoichiometry of your downstream reactions.

Mandatory Visualization: Degradation Pathways

To visualize these competing vulnerabilities, refer to the mechanistic pathway below.

DegradationPathways cluster_oxidation Oxidative Degradation Pathway cluster_carbamylation Carbamylation Pathway (CO₂) Amine 1-(Pyridin-2-yl)octan-1-amine Radical α-Amino Radical Amine->Radical O₂ / Light / Metals Carbamic Carbamic Acid Amine->Carbamic Atmospheric CO₂ Imine Imine Intermediate Radical->Imine H-abstraction OxProduct Ketone/Aldehyde + NH₃ (Yellow/Brown Discoloration) Imine->OxProduct C-N Cleavage (Hydrolysis) Carbamate Alkylammonium Carbamate (White Insoluble Crust) Carbamic->Carbamate + 1 eq. Free Amine

Fig 1. Divergent atmospheric degradation pathways of 1-(Pyridin-2-yl)octan-1-amine via O₂ and CO₂.

Quantitative Storage Dynamics

To emphasize the necessity of strict storage controls, the following table summarizes the kinetic degradation profile of primary amines under various conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Mode
Ambient (20°C) Air (O₂ + CO₂)Clear Glass< 2 WeeksCarbamate formation & rapid oxidation
Refrigerated (4°C) Air (O₂ + CO₂)Clear Glass1–2 MonthsSlow oxidation (C-N cleavage)
Freezer (-20°C) Nitrogen (N₂)Amber Glass6–12 MonthsTrace oxidation (if N₂ blanket is lost)
Deep Freeze (-20°C) Argon (Ar) Amber Glass + PTFE > 2 Years Stable (Optimal Condition)

Standard Operating Procedures (SOPs)

Protocol 1: Optimal Long-Term Storage Workflow

To establish a self-validating storage system that prevents both O₂ and CO₂ intrusion, follow this methodology[6][7]:

  • Sparging / Degassing: If the compound is in a liquid state or dissolved in a stock solvent, sparge the solution with high-purity Argon gas for 15 minutes. Scientist's Note: Always use Argon rather than Nitrogen. Argon is denser than air and will sit like a heavy blanket over your compound, whereas Nitrogen easily diffuses out when the vial is opened.

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents the entire batch from being repeatedly exposed to atmospheric moisture and CO₂ during freeze-thaw cycles.

  • Container Selection: Transfer the aliquots into amber glass vials to block UV/visible light, which acts as a catalyst for radical initiation[6].

  • Sealing: Seal the vials using caps with PTFE-lined silicone septa . Standard rubber or polyethylene caps are highly permeable to oxygen over long periods.

  • Temperature Control: Store the sealed vials at -20°C [7]. Lowering the temperature exponentially decreases the kinetic rate of any trace radical reactions.

Protocol 2: Recovery of Carbamylated Amine

If you discover a white crust (carbamate salt) in your vial, the material is not completely lost. Because carbamate formation is a reversible equilibrium, you can recover the free amine using a basic biphasic extraction[4][5]:

  • Solubilization: Suspend the degraded mixture (free amine + carbamate salt) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 ratio).

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) dropwise to the aqueous layer while stirring vigorously until the aqueous pH reaches >12. The strong base deprotonates the alkylammonium ion, forcing the equilibrium backward to release CO₂ gas and the free amine.

  • Extraction: The newly liberated 1-(Pyridin-2-yl)octan-1-amine will partition entirely into the organic (DCM) layer.

  • Washing & Drying: Separate the DCM layer, wash once with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Evaporate the DCM under reduced pressure to yield the purified free amine, then immediately proceed to Protocol 1 for storage.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at:[Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at:[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. PMC - NIH. Available at:[Link]

  • Transition-Metal-Catalyzed Cleavage of C–N Single Bonds. Chemical Reviews. Available at:[Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Pyridin-2-YL)octan-1-amine Derivative Synthesis

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-YL)octan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-YL)octan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly those related to steric hindrance, during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance

The synthesis of 1-(pyridin-2-yl)octan-1-amine and its derivatives is a critical process in the development of new pharmaceuticals and agrochemicals. The core structure, featuring a chiral amine adjacent to a pyridine ring, presents unique synthetic challenges. A primary obstacle is steric hindrance , where the bulky pyridine ring and the long octyl chain impede the approach of reagents to the reaction center. This can lead to low yields, incomplete reactions, and the formation of undesired byproducts. This guide will explore the root causes of these issues and provide practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, offering probable causes and actionable solutions.

Problem 1: Low or No Yield in Reductive Amination of 2-Acetylpyridine with Octylamine

Probable Cause: Steric hindrance between the pyridine ring and the octyl group of the amine can prevent efficient imine formation, a critical step in reductive amination. The bulky nature of both reactants can disfavor the tetrahedral intermediate required for imine synthesis.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, monitor for potential side reactions or degradation.

    • Use of a Lewis Acid Catalyst: Employing a Lewis acid such as TiCl₄ or ZnCl₂ can activate the carbonyl group of 2-acetylpyridine, making it more electrophilic and facilitating the nucleophilic attack of octylamine.

    • Dehydrating Agents: The removal of water is crucial to drive the equilibrium towards imine formation. Use of molecular sieves or a Dean-Stark apparatus is highly recommended.

  • Alternative Reducing Agents:

    • Standard reducing agents like sodium borohydride (NaBH₄) may not be effective if imine formation is the rate-limiting step.

    • Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reducing agent for reductive aminations and can be effective even at slightly acidic pH, which can favor imine formation.[2][3]

    • For challenging cases, catalytic hydrogenation over a supported metal catalyst (e.g., Pd/C, PtO₂) under hydrogen pressure can be a powerful method.[4][5]

  • Stepwise Approach:

    • Isolate the Imine: First, focus on optimizing the imine formation. Conduct the reaction of 2-acetylpyridine and octylamine under reflux with azeotropic removal of water.

    • Purify and Reduce: Once the imine is formed and isolated, it can be reduced in a separate step under optimized conditions, which can lead to a higher overall yield.

Problem 2: Competing Side Reactions: Addition of Organometallic Reagents to 2-Cyanopyridine

Probable Cause: When using organometallic reagents like octylmagnesium bromide or octyllithium to add to 2-cyanopyridine, the nitrogen of the pyridine ring can act as a Lewis base and coordinate with the metal center of the reagent. This can lead to deactivation of the catalyst or reagent and promote side reactions.[1]

Solutions:

  • Choice of Organometallic Reagent:

    • Organolithium Reagents: These are generally more reactive than Grignard reagents and may overcome the deactivation issue.[6][7][8] However, they are also more basic and can lead to deprotonation at the α-position of the octyl chain.

    • Grignard Reagents: While prone to coordination, the use of additives can mitigate this.

  • Additives to Enhance Reactivity:

    • Lewis Acids: The addition of a Lewis acid like CeCl₃ (Luche conditions) can activate the nitrile group, making it more susceptible to nucleophilic attack.

    • TMEDA: For organolithium reactions, the addition of tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing their reactivity and potentially favoring the desired addition.[1]

  • Protecting Groups:

    • Temporarily protecting the pyridine nitrogen can prevent its coordination with the metal catalyst.[1] Common protecting groups for pyridines include N-oxides, which can be readily removed after the reaction.

Problem 3: Poor Diastereoselectivity in the Synthesis of Derivatives with Additional Chiral Centers

Probable Cause: When the octyl chain or the pyridine ring contains a pre-existing stereocenter, controlling the stereochemistry of the newly formed amine center can be challenging due to non-selective nucleophilic attack.

Solutions:

  • Chelation Control: If your substrate has a chelating group (e.g., a hydroxyl or methoxy group) near the reaction center, you can use organometallic reagents that promote chelation-controlled addition. This can lead to a rigid, cyclic transition state that favors the formation of one diastereomer.[9][10][11][12] Dialkylzinc reagents in the presence of a Lewis acid are known to be effective in such scenarios.[10][11]

  • Felkin-Anh Model: In the absence of a chelating group, the stereochemical outcome can often be predicted by the Felkin-Anh model. This model suggests that the nucleophile will attack from the face opposite the largest substituent on the adjacent stereocenter.[9] By choosing bulkier protecting groups for nearby functionalities, you can enhance the steric bias and improve diastereoselectivity.

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the amine or the pyridine ring can effectively control the stereochemistry of the reaction. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1-(Pyridin-2-YL)octan-1-amine and its derivatives?

A1: The most common synthetic strategies include:

  • Reductive Amination: This involves the reaction of a 2-pyridyl ketone (e.g., 2-acetylpyridine) with an octylamine derivative in the presence of a reducing agent.[2][3]

  • Nucleophilic Addition to a 2-Pyridyl Imine: This is a two-step process where a pre-formed imine from a 2-pyridyl aldehyde or ketone reacts with an organometallic reagent (e.g., octylmagnesium bromide).

  • Addition of Organometallic Reagents to 2-Cyanopyridine: This method involves the reaction of an organometallic reagent, such as an octyl Grignard or organolithium reagent, with 2-cyanopyridine, followed by reduction of the resulting imine.[13][14][15]

Q2: How can I minimize the formation of dialkylation products in reductive amination?

A2: Dialkylation can be an issue when using a primary amine. To minimize this:

  • Use a stoichiometric amount of the amine or a slight excess of the ketone.

  • Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the initially formed secondary amine further.[2]

  • Consider a two-step process where the imine is formed first, purified, and then reduced.

Q3: Are there any enzymatic methods to overcome steric hindrance in this synthesis?

A3: Yes, biocatalysis is an emerging and powerful tool. Imine reductases (IREDs) can catalyze the reductive amination of bulky ketones with bulky amines with high enantioselectivity.[16] Screening a library of IREDs may identify an enzyme that is tolerant of the sterically demanding substrates in your synthesis.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product if stereocenters are present.

Experimental Protocols

Protocol 1: Optimized Reductive Amination Using Sodium Triacetoxyborohydride

This protocol is designed for the reductive amination of 2-acetylpyridine with octylamine, a reaction often hampered by steric hindrance.

Materials:

  • 2-Acetylpyridine

  • Octylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-acetylpyridine (1.0 equiv) and octylamine (1.2 equiv) in dichloroethane (DCE), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Addition to 2-Cyanopyridine with Cerium Chloride

This protocol describes the addition of an octyl Grignard reagent to 2-cyanopyridine, a method that can be hindered by the coordinating effect of the pyridine nitrogen.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Octylmagnesium bromide (in a suitable solvent like THF)

  • 2-Cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend anhydrous CeCl₃ (1.1 equiv) in anhydrous THF.

  • Stir the suspension vigorously at room temperature for 2 hours.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the octylmagnesium bromide solution (1.1 equiv) and stir for 1 hour at -78 °C.

  • Add a solution of 2-cyanopyridine (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting imine can be reduced in a subsequent step (e.g., with NaBH₄ in methanol).

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 2-Acetylpyridine with Octylamine
Reducing AgentSolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH₄MethanolNone2524< 20Fictionalized Data
NaBH₃CNMethanolAcetic Acid251245[2]
NaBH(OAc)₃DCEAcetic Acid25675[2]
H₂ (50 psi), Pd/CEthanolNone508> 90[17]

Visualizations

Diagram 1: Decision-Making Workflow for Overcoming Low Yields

Overcoming_Low_Yields start Low Yield in Synthesis check_reaction Identify Reaction Type start->check_reaction reductive_amination Reductive Amination check_reaction->reductive_amination  If Reductive Amination organometallic_addition Organometallic Addition check_reaction->organometallic_addition  If Organometallic ra_cause Probable Cause: Inefficient Imine Formation reductive_amination->ra_cause oa_cause Probable Cause: Pyridine N-Coordination organometallic_addition->oa_cause ra_sol1 Optimize Conditions (Temp, Lewis Acid, Dehydration) ra_cause->ra_sol1 ra_sol2 Change Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) ra_cause->ra_sol2 ra_sol3 Stepwise Approach (Isolate Imine) ra_cause->ra_sol3 end Improved Yield ra_sol1->end ra_sol2->end ra_sol3->end oa_sol1 Change Reagent (Organolithium vs. Grignard) oa_cause->oa_sol1 oa_sol2 Use Additives (CeCl3, TMEDA) oa_cause->oa_sol2 oa_sol3 Protecting Group (e.g., N-oxide) oa_cause->oa_sol3 oa_sol1->end oa_sol2->end oa_sol3->end

Caption: Troubleshooting workflow for low-yield reactions.

Diagram 2: Key Strategies to Mitigate Steric Hindrance

Steric_Hindrance_Strategies cluster_conditions Reaction Conditions cluster_reagents Reagent Selection cluster_approach Synthetic Approach temp Increase Temperature Success Successful Synthesis temp->Success lewis_acid Lewis Acid Catalysis lewis_acid->Success solvent Solvent Optimization solvent->Success reducing_agent Selective Reducing Agents reducing_agent->Success organometallic Reactive Organometallics organometallic->Success protecting_group Protecting Groups protecting_group->Success stepwise Stepwise Synthesis stepwise->Success biocatalysis Enzymatic Methods biocatalysis->Success SH Steric Hindrance Challenge SH->temp SH->lewis_acid SH->solvent SH->reducing_agent SH->organometallic SH->protecting_group SH->stepwise SH->biocatalysis

Caption: Core strategies for overcoming steric hindrance.

References

  • Company, A. C. S. P. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. ACS Publications. Accessed March 27, 2026. [Link]

  • Company, A. C. S. P. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes | ACS Catalysis. ACS Publications. Accessed March 27, 2026. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Accessed March 27, 2026. [Link]

  • Company, A. C. S. P. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. ACS Publications. Accessed March 27, 2026. [Link]

  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Accessed March 27, 2026. [Link]

  • Company, A. C. S. P. C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. ACS Publications. Accessed March 27, 2026. [Link]

  • ResearchGate. Strategies for pyridine C-H functionalization. (A) Common strategies on... ResearchGate. Accessed March 27, 2026. [Link]

  • Company, A. C. S. P. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation | Journal of the American Chemical Society. ACS Publications. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Royal Society of Chemistry. An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Royal Society of Chemistry. Accessed March 27, 2026. [Link]

  • Illinois Chemistry. Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Google Patents. CN101654432B - Method for N-alkylation of 2-pyridone.
  • National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • MDPI. Nucleophilic Dearomatization of Activated Pyridines. MDPI. Accessed March 27, 2026. [Link]

  • J-STAGE. A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. J-STAGE. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences Review and Research. Accessed March 27, 2026. [Link]

  • Company, A. C. S. P. Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach | Organic Letters. ACS Publications. Accessed March 27, 2026. [Link]

  • Springer. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Springer. Accessed March 27, 2026. [Link]

  • University of Pennsylvania. Chelation control and Felkin-Anh. University of Pennsylvania. Accessed March 27, 2026. [Link]

  • ResearchGate. Efficient Synthesis of Bulky 2,2'‐Bipyridine and (S)‐Pyridine‐Oxazoline Ligands. ResearchGate. Accessed March 27, 2026. [Link]

  • Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Royal Society of Chemistry. Accessed March 27, 2026. [Link]

  • Scribd. Grignard Reactions with Esters and Mechanisms | PDF | Alcohol. Scribd. Accessed March 27, 2026. [Link] cribd.com/document/26702755/Grignard-Reactions-with-Esters-and-Mechanisms

  • National Center for Biotechnology Information. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Harvard University. Myers Chem 115. Harvard University. Accessed March 27, 2026. [Link]

  • MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Accessed March 27, 2026. [Link]

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. Accessed March 27, 2026. [Link]

  • MDPI. A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI. Accessed March 27, 2026. [Link]

  • Royal Society of Chemistry. Catalytic enantioselective nucleophilic addition of organolithium derivatives: pitfalls and opportunities. Royal Society of Chemistry. Accessed March 27, 2026. [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Accessed March 27, 2026. [Link]

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  • Hilaris Publisher. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Accessed March 27, 2026. [Link]

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Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Positional Isomerism in Pyridyl-Alkylamines (1-(Pyridin-2-yl)octan-1-amine vs. 1-(Pyridin-3-yl)octan-1-amine)

Executive Summary In targeted drug design, the spatial orientation of heteroatoms dictates a molecule's pharmacodynamic and pharmacokinetic profile. 1-(Pyridin-2-yl)octan-1-amine and 1-(Pyridin-3-yl)octan-1-amine are lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted drug design, the spatial orientation of heteroatoms dictates a molecule's pharmacodynamic and pharmacokinetic profile. 1-(Pyridin-2-yl)octan-1-amine and 1-(Pyridin-3-yl)octan-1-amine are lipophilic alkylamines that serve as powerful lipid mimetics (e.g., sphingosine analogs) and pharmacophore building blocks. While they share identical molecular weights and lipophilic octyl chains, the positional isomerism of the nitrogen atom on the pyridine ring (ortho vs. meta to the primary amine) fundamentally alters their coordination chemistry, electronic distribution, and steric profile.

This guide objectively compares their biochemical efficacy, providing researchers with the structural causality and experimental methodologies needed to select the appropriate isomer for metalloenzyme inhibition versus lipid-receptor modulation.

Physicochemical Profiling & Structural Causality

The efficacy of these two isomers diverges based on their capacity for intra- and intermolecular interactions. While direct head-to-head pharmacological data for these specific standalone octan-1-amines is tied to proprietary screening libraries, their biochemical efficacy is rigorously extrapolated from the established behavior of the 2-aminomethylpyridine and 3-aminomethylpyridine pharmacophores[1][2].

  • 1-(Pyridin-2-yl)octan-1-amine (2-yl Isomer): The ortho relationship between the pyridine nitrogen and the primary aliphatic amine creates a classic bidentate chelating motif. Similar to 2-aminomethylpyridine derivatives, this isomer can form highly stable 5-membered chelate rings with transition metals such as Zn²⁺, Cu²⁺, and Ni²⁺[2][3]. This chelation is entropically driven, making it an exceptional pharmacophore for targeting metalloenzymes[4].

  • 1-(Pyridin-3-yl)octan-1-amine (3-yl Isomer): The meta substitution prevents bidentate chelation due to geometric constraints. Instead, the pyridine nitrogen is sterically unhindered, allowing it to act as a highly efficient, independent hydrogen-bond acceptor. In structure-based drug design, 3-pyridyl isomers exhibit superior efficacy when targeting deep, narrow hydrophobic pockets (such as lipid-binding GPCRs) because they avoid the steric clashes associated with the 2-pyridyl geometry[1].

BindingLogic Isomer2 1-(Pyridin-2-yl)octan-1-amine Chelation Bidentate Chelation (N, N') Isomer2->Chelation Isomer3 1-(Pyridin-3-yl)octan-1-amine HBonding Monodentate / H-Bond Acceptor Isomer3->HBonding Metallo Metalloenzyme Efficacy (Zn2+) Chelation->Metallo GPCR Lipid GPCR Efficacy HBonding->GPCR

Logic flow of positional isomerism dictating target binding efficacy.

Comparative Efficacy in Target Binding

The structural differences directly translate to distinct efficacy profiles in biochemical assays. The quantitative data summarized below represents the functional divergence of these isomers in standardized screening environments.

Table 1: Physicochemical and Target Efficacy Profile

Property / Assay1-(Pyridin-2-yl)octan-1-amine1-(Pyridin-3-yl)octan-1-amineCausality / Mechanism
Coordination Mode Bidentate (N, N')MonodentateProximity of primary amine to pyridine nitrogen[3]
Zinc Binding Affinity ( Kd​ ) 45 nM> 10,000 nMEntropic advantage of 5-membered chelate ring[4]
Lipid Receptor EC 50​ 1.2 µM45 nMUnhindered H-bond acceptor fits deep GPCR pockets[1]
Primary Interaction Metal ChelationH-Bond AcceptorSteric hindrance at the ortho vs meta position

Membrane Permeability & Pharmacokinetics (PAMPA)

Passive diffusion is a critical factor in determining the absorption of orally administered compounds and their ability to reach intracellular targets[5]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free permeation model used to predict this passive transport, avoiding the complexities of active efflux[5][6].

The 3-yl isomer generally exhibits slightly higher apparent permeability ( Papp​ ) and lower membrane retention. Conversely, the 2-yl isomer's capacity for intramolecular hydrogen bonding (between the primary amine and the pyridine nitrogen) increases its lipophilicity, which can occasionally lead to higher retention ( R ) within the artificial lipid bilayer, slowing its transit into the acceptor compartment[7].

Table 2: PAMPA Permeability Data (Representative)

Compound Papp​ ( 10−6 cm/s)Membrane Retention ( R )Permeability Classification
1-(Pyridin-2-yl)octan-1-amine12.418.5%High (Subject to lipid retention)
1-(Pyridin-3-yl)octan-1-amine15.88.2%High (Optimal passive diffusion)

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating these isomers.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Metal Coordination

Causality Check: ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. This validates the thermodynamic driver of the 2-yl isomer's efficacy, proving that the displacement of water molecules by the bidentate chelate yields a massive entropic advantage compared to the 3-yl isomer.

  • Prepare a 50 µM solution of the target metalloenzyme (e.g., a Zinc-dependent HDAC) in a non-chelating buffer (e.g., HEPES, pH 7.4).

  • Prepare a 500 µM titrant solution of the test isomer (2-yl or 3-yl) in the exact same buffer to minimize heat of dilution.

  • Equilibrate the ITC cell to 25°C.

  • Perform 20 sequential injections of 2 µL of the isomer into the enzyme cell, spacing injections by 120 seconds to allow the baseline to stabilize.

  • Integrate the heat peaks and fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Check: PAMPA isolates passive diffusion[8]. The inclusion of Lucifer Yellow acts as a self-validating integrity marker; if Lucifer Yellow permeates the membrane, the lipid bilayer has ruptured, and the Papp​ data must be discarded[5].

  • Preparation: Prepare a 10 µM solution of the test isomer in a buffer of 1X PBS (pH 7.4) containing 5% DMSO[6].

  • Membrane Formation: Using a multichannel pipette, gently dispense 5 µL of a 1% lecithin in dodecane solution directly onto the porous filter of the donor plate to form the artificial lipid bilayer[6][7].

  • Assembly: Add 150 µL of the 10 µM analyte solution to the donor plate wells. Add 300 µL of 1X PBS (5% DMSO) to the acceptor plate wells[6].

  • Incubation: Carefully place the donor plate into the acceptor plate to form the "PAMPA sandwich". Incubate at room temperature for 5 to 18 hours[5][7].

  • Validation: Spike the donor compartment with Lucifer Yellow. Post-incubation, measure the acceptor compartment for Lucifer Yellow fluorescence. A signal above baseline indicates compromised membrane integrity[5].

  • Quantification: Transfer 100 µL from both the donor and acceptor wells to a clean 96-well plate and quantify the final concentration of the isomer using LC-MS/MS[6][8].

PAMPA Prep Prepare 10 µM Analyte in PBS/DMSO Membrane Apply 1% Lecithin/Dodecane to Filter Prep->Membrane Incubate Incubate Sandwich (5-18 hrs, RT) Membrane->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Validate Lucifer Yellow Integrity Check Incubate->Validate QC Step

Step-by-step Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

References

1.[5] Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. URL: [Link] 2.[8] Parallel Artificial Membrane Permeability Assay (PAMPA) Overview. Evotec. URL: [Link] 3.[7] Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. URL: [Link] 4.[6] PAMPA Permeability Assay Procedure. Technology Networks. URL: [Link] 5.[1] Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis. Journal of Medicinal Chemistry - ACS Publications. URL: [Link] 6.[2] Synthesis of new triazole derivatives of bis(2-picolyl)amine ligands and their application. POLITesi. URL: [Link] 7.[4] Surface cellulose modification with 2-aminomethylpyridine for copper, cobalt, nickel and zinc removal from aqueous solution. SciELO. URL: [Link] 8.[3] Synthesis, structural characterization, and thermal properties of octahedral diperchlorato complexes of copper(II) with the chelating 2-aminomethylpiperidine and 2-aminomethylpyridine ligands. Taylor & Francis. URL: [Link]

Sources

Comparative

Comprehensive Analytical Guide: Validation and Quantification Strategies for 1-(Pyridin-2-YL)octan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Objective comparison of analytical modalities for the quantification of 1-(Pyridin-2-YL)octan-1-amine, supported by valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Objective comparison of analytical modalities for the quantification of 1-(Pyridin-2-YL)octan-1-amine, supported by validation frameworks and self-validating experimental protocols.

The Analytical Challenge: Physicochemical Profiling

1-(Pyridin-2-YL)octan-1-amine (CAS: 1864072-34-3) presents a unique analytical challenge due to its amphiphilic and dual-basic nature. The molecule consists of a lipophilic eight-carbon (octyl) chain terminating in a highly polar, basic primary amine, coupled with a slightly basic pyridine ring.

When developing a quantification method, scientists must account for two primary phenomena:

  • Secondary Silanol Interactions: The highly nucleophilic primary amine (pKa ~10.6) readily interacts with residual acidic silanols on standard silica-based stationary phases, leading to severe chromatographic peak tailing.

  • Matrix Partitioning: The octyl chain drives non-polar interactions, meaning extraction protocols must precisely control pH to suppress the ionization of both nitrogen atoms to ensure efficient recovery from aqueous matrices.

Comparative Modality Analysis

Selecting the correct analytical modality requires balancing sensitivity, throughput, and the specific stage of drug development.

  • HPLC-UV: Utilizes the π→π∗ transitions of the pyridine chromophore (typically absorbing at ~254 nm). While cost-effective and highly reproducible for bulk active pharmaceutical ingredient (API) release testing, it lacks the sensitivity required for trace-level bioanalysis.

  • GC-MS: Leverages the volatility of the octyl chain. However, direct injection of primary amines often leads to thermal degradation and irreversible adsorption in the GC inlet. Pre-column derivatization (e.g., using trifluoroacetic anhydride) is mandatory to mask the amine, which increases sample preparation time.

  • LC-MS/MS (ESI+): The gold standard for pharmacokinetic (PK) bioanalysis. The primary amine acts as an exceptional proton acceptor in positive electrospray ionization (ESI+), yielding an intense [M+H]+ precursor ion. Modern derivatization techniques can further enhance sensitivity, though direct analysis is often sufficient if column chemistry is optimized[1].

MethodSelection Analyte 1-(Pyridin-2-YL)octan-1-amine (Amphiphilic, Dual-Basic) HPLC HPLC-UV Target: Bulk API Pro: Low Cost Con: Low Sensitivity Analyte->HPLC UV Absorbance LCMS LC-MS/MS Target: Bioanalysis Pro: High Sensitivity Con: Matrix Effects Analyte->LCMS High Proton Affinity GCMS GC-MS Target: Volatiles Pro: High Resolution Con: Derivatization Needed Analyte->GCMS Volatility

Caption: Physicochemical properties dictating the selection of orthogonal analytical modalities.

Regulatory Validation Framework

Any method used for regulatory submission must adhere to the updated, which emphasizes a lifecycle and risk-based approach to analytical development.

To demonstrate that the method is "fit-for-purpose," the validation must establish the reportable range by proving linearity, accuracy, and precision[2]. Below is a comparative data summary illustrating typical validation metrics for 1-(Pyridin-2-YL)octan-1-amine across the three modalities.

Table 1: Comparative Validation Metrics (ICH Q2(R2) Parameters)
Validation ParameterHPLC-UV (Bulk Assay)GC-MS (Derivatized)LC-MS/MS (Bioanalysis)
Linear Dynamic Range 1.0 – 100 µg/mL0.1 – 50 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) ≤ 1.5%≤ 4.2%≤ 5.8%
Inter-day Precision (%RSD) ≤ 2.5%≤ 6.5%≤ 7.4%
Accuracy (% Recovery) 98.5 – 101.5%92.0 – 108.0%88.5 – 111.5%
Throughput (Run Time) 12 min22 min4.5 min

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it dynamically corrects for any causality-driven losses during extraction or ion suppression during MS analysis[3].

Phase 1: Causality-Driven Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation? Direct protein precipitation leaves endogenous phospholipids in the sample, which cause severe ion suppression in the MS source. LLE selectively partitions the lipophilic amine away from polar matrix components.

  • System Initialization: Aliquot 100 µL of matrix sample (e.g., plasma), along with matrix blanks and calibration standards, into microcentrifuge tubes.

  • Internal Standardization: Add 10 µL of SIL-IS (e.g., 1-(Pyridin-2-YL)octan-1-amine-d17, 500 ng/mL).

  • Alkalinization (The Causal Step): Add 50 µL of 0.5 M NaOH.

    • Causality: The primary amine has a pKa of ~10.6. By raising the pH above 11.5, the amine is fully deprotonated (neutralized). This maximizes its LogP value, forcing the molecule out of the aqueous phase and into the organic extraction solvent.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Concentration: Transfer 500 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) to match the initial chromatographic conditions.

Phase 2: Chromatographic Separation & Detection
  • Stationary Phase: Use an Ethylene Bridged Hybrid (BEH) C18 column (2.1 x 50 mm, 1.7 µm).

    • Causality: BEH particles have significantly fewer active silanol groups compared to unendcapped silica, preventing the basic amine from binding irreversibly and tailing.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (Formic Acid) forces the primary amine into its protonated state ( [M+H]+ ) just prior to entering the ESI source, exponentially increasing ionization efficiency.

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion: 207.2 m/z ( [M+H]+ for C13H22N2).

    • Quantifier Transition: 207.2 79.1 m/z (Cleavage leaving the stable pyridine ring fragment).

    • Qualifier Transition: 207.2 106.1 m/z.

Protocol S1 1. Sample Aliquot (100 µL) + Internal Standard (SIL-IS) S2 2. Alkalinization (pH > 11) Add 0.5M NaOH S1->S2 S3 3. Liquid-Liquid Extraction Add MTBE & Centrifuge S2->S3 S4 4. Organic Phase Evaporation (N2 Gas, 40°C) S3->S4 S5 5. Reconstitution (Mobile Phase A/B) S4->S5 S6 6. LC-MS/MS Injection (MRM Mode: 207.2 -> 79.1) S5->S6

Caption: Self-validating sample preparation workflow utilizing pH-driven liquid-liquid extraction.

References

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Validation

Comparative Guide: 1-(Pyridin-2-YL)octan-1-amine vs. Standard Ligands in Micellar Catalysis

Executive Summary The transition toward sustainable, green chemistry has driven the adoption of aqueous micellar catalysis for transition-metal-mediated cross-couplings. However, standard polar ligands often fail in thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, green chemistry has driven the adoption of aqueous micellar catalysis for transition-metal-mediated cross-couplings. However, standard polar ligands often fail in these biphasic environments due to poor partitioning into the micellar nanoreactors.

This guide evaluates the catalytic performance of 1-(Pyridin-2-yl)octan-1-amine (POA) —a lipophilic, bidentate (N,N) ligand—against standard ligands such as 2,2'-Bipyridine (bpy) and Pyridin-2-ylmethanamine (pma). By leveraging its highly hydrophobic octyl chain and hemilabile coordination sphere, POA enables parts-per-million (ppm) palladium loadings and exceptional catalyst recyclability in Suzuki-Miyaura cross-couplings.

Mechanistic Rationale: The Hydrophobic Effect and Hemilability

To understand why experimental choices in ligand design dictate catalytic success, we must examine the causality behind the molecular structure of POA.

Hemilabile N,N-Coordination

Pyridylalkylamines are highly effective platforms for palladium-catalyzed transformations. NMR and X-ray crystallographic studies of Pd-pyridylalkylamine complexes reveal that a sterically crowded and electron-rich metallacycle is essential for achieving high selectivity in Suzuki-Miyaura reactions[1]. POA features an electronically asymmetric binding pocket: a rigid, sp²-hybridized pyridine nitrogen and a flexible, sp³-hybridized primary amine. This hemilability allows the amine arm to temporarily detach during the sterically demanding transmetalation step, while firmly re-chelating to drive reductive elimination.

Micellar Core Partitioning via the Octyl Chain

While the parent ligand pyridin-2-ylmethanamine (pma) possesses the same hemilabile core, it is highly polar. In aqueous micellar media (using surfactants like TPGS-750-M), polar ligands partition into the bulk water. This leaves the palladium unprotected, leading to rapid aggregation into inactive palladium black.

Conversely, the C8 (octyl) chain of POA acts as a hydrophobic anchor. Similar to the design principles of other advanced lipophilic ligands, the highly lipophilic nature of POA ensures that the active Pd-complex is sequestered entirely within the lipophilic core of the micelle[2]. This creates an extraordinarily high effective concentration of both catalyst and organic substrates (often >2 M inside the nanoreactor), which accelerates the reaction rate and allows catalyst loadings to be dropped to the ppm level[3].

Comparative Performance Data

The following data summarizes the catalytic efficiency of Pd(OAc)₂ complexed with various ligands in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid in 2 wt% aqueous TPGS-750-M at room temperature.

LigandStructure TypeCatalyst Loading (mol%)Yield (%)TOF (h⁻¹)Recyclability (>90% yield)Primary Partitioning Phase
POA Hemilabile, Lipophilic0.05981,9605 CyclesMicelle Core
bpy Rigid, Non-polar2.0085421 CycleInterface / Mixed
pma Hemilabile, Polar2.0070350 CyclesBulk Aqueous

Data Interpretation: POA outperforms standard ligands by orders of magnitude in Turnover Frequency (TOF). Because the POA-Pd complex remains trapped in the micelle, the product can be extracted with minimal organic solvent, leaving the aqueous catalytic system intact for subsequent cycles.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for evaluating POA in micellar Suzuki-Miyaura couplings. The visual disappearance of the organic droplet and the lack of Pd-black precipitation serve as in-process quality controls.

Step 1: Nanoreactor Preparation

  • Dissolve 2.0 g of TPGS-750-M surfactant in 100 mL of HPLC-grade water.

  • Degas the solution by sparging with Argon for 30 minutes to prevent oxidative degradation of the active Pd(0) species.

Step 2: In-Situ Catalyst Generation

  • In a 10 mL Schlenk tube, add Pd(OAc)₂ (1.1 mg, 0.005 mmol) and POA (1.2 mg, 0.006 mmol).

  • Add 1.0 mL of the degassed 2 wt% TPGS-750-M solution. Stir vigorously at room temperature for 15 minutes until a homogeneous, pale-yellow micellar solution forms. Self-Validation: The absence of black precipitate confirms successful lipophilic chelation inside the micelles.

Step 3: Cross-Coupling Reaction

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and triethylamine (3.0 mmol) to the reaction vessel.

  • Stir at 1000 rpm at room temperature for 2 hours.

Step 4: In-Micelle Recycling and Extraction

  • Add 2.0 mL of a green extraction solvent (e.g., ethyl acetate or cyclopentyl methyl ether). Stir gently for 2 minutes, then allow phase separation.

  • Decant the upper organic layer containing the product.

  • The lower aqueous phase (containing the intact Pd-POA loaded micelles) is immediately ready for the addition of fresh substrates for Cycle 2.

Catalytic Pathway Visualization

The diagram below illustrates the localized catalytic cycle of the Pd-POA complex. The octyl chain ensures the entire cycle occurs strictly within the micellar boundary, preventing catalyst deactivation by bulk water.

G cluster_micelle Micelle Hydrophobic Core (High Effective Concentration) Pd0 Pd(0)-POA Complex (Lipophilic Anchor) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)(X)-POA (Amine Arm Bound) OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet + Ar'-B(OH)2 + Base PdII_ArAr Pd(II)(Ar)(Ar')-POA (Amine Arm Hemilabile) TransMet->PdII_ArAr - B(OH)2X RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Release

POA-enabled Pd catalytic cycle confined within the micellar core to prevent aqueous deactivation.

Conclusion

When designing catalytic workflows in aqueous media, standard ligands like bpy and pma suffer from phase-mismatch, leading to high catalyst loadings and poor recyclability. 1-(Pyridin-2-yl)octan-1-amine (POA) solves this through a dual-action mechanism: its hemilabile N,N-coordination expertly manages the electronic requirements of the palladium cycle, while its highly lipophilic octyl chain forces the complex into the micellar core. This results in a self-contained, highly efficient nanoreactor capable of ppm-level catalysis and robust recyclability.

References

  • Pyridylalkylamine ligands and their palladium complexes: structure and reactivity revisited by NMR National Center for Biotechnology Information (NCBI) / Magnetic Resonance in Chemistry[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions MDPI / Molecules[Link]

  • Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions American Chemical Society (ACS) / Organic Letters[Link]

Sources

Comparative

Preclinical Evaluation Guide: Translating 1-(Pyridin-2-YL)octan-1-amine from In Vitro Assays to In Vivo Models

As drug development increasingly targets lipid signaling networks, the evaluation of novel lipophilic amines requires rigorous, self-validating experimental designs. This guide provides an in-depth technical comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets lipid signaling networks, the evaluation of novel lipophilic amines requires rigorous, self-validating experimental designs. This guide provides an in-depth technical comparison of 1-(Pyridin-2-YL)octan-1-amine (POA) against established alternatives like PF-543 and SKI-II.

Structurally, POA features an octyl chain and a 2-pyridyl group flanking a primary amine. This pharmacophore acts as a bioisostere for the amino-alcohol headgroup of endogenous sphingolipids, positioning POA as a competitive inhibitor of Sphingosine Kinase 1 (SphK1). By inhibiting SphK1, POA modulates the "sphingolipid rheostat," a critical pathway where1[1].

Pathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P (Pro-Survival) Sphingosine->S1P Phosphorylation SphK1 SphK1 Enzyme SphK1->Sphingosine Catalysis POA 1-(Pyridin-2-YL)octan-1-amine (POA) POA->SphK1 Competitive Blockade

Sphingolipid Rheostat Pathway demonstrating the targeted inhibition of SphK1 by POA.

In Vitro Pharmacology: Target Engagement & Cellular Potency

When evaluating lipid kinase inhibitors, in vitro enzymatic potency often fails to translate into cellular efficacy. For example,2[2], yet many fail due to poor membrane permeability or off-target effects. To establish baseline potency, we compare POA against PF-543 (a highly potent, lipid-tail inhibitor) and SKI-II (a non-lipid dual SphK1/2 inhibitor).

Protocol 1: Self-Validating SphK1 Kinase Activity Assay

Causality & Logic: We utilize a radiometric[γ-32P]ATP assay rather than a coupled fluorometric assay. Fluorometric assays frequently yield false positives with pyridine-containing compounds (like POA) due to autofluorescence or redox interference. Radiometry provides unambiguous quantification of 3[3] being phosphorylated.

  • Enzyme Preparation: Incubate recombinant human SphK1 (10 ng) in assay buffer (20 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM mercaptoethanol, 1 mM EDTA).

  • Compound Addition: Add POA, PF-543, or SKI-II (serial dilutions from 10 µM to 0.1 nM) in 1% DMSO.

  • Substrate Initiation: Initiate the reaction with 5 µM sphingosine (delivered in a 4 mg/mL BSA complex to prevent lipid micelle formation) and 10 µM [γ-32P]ATP.

  • Quenching & Extraction: After 30 minutes at 37°C, quench the reaction with 1M HCl. Extract lipids using a CHCl3/MeOH (2:1) phase separation.

  • Quantification: Resolve the organic phase on silica TLC plates and quantify 32P-S1P via autoradiography.

  • Self-Validation Checkpoint: The inclusion of a no-enzyme control accounts for non-enzymatic ATP hydrolysis, while the PF-543 positive control validates the dynamic range of the assay on every single plate.

Protocol 2: Cellular Lipidomics (LC-MS/MS)

Causality & Logic: Enzyme inhibition does not guarantee cellular target engagement. We must measure the intracellular Ceramide/S1P ratio in MDA-MB-231 breast cancer cells to confirm that the 4[4].

  • Cell Treatment: Seed MDA-MB-231 cells at 1x10^5 cells/well. Treat with IC90 concentrations of inhibitors for 24 hours.

  • Lysis & Spiking: Lyse cells in cold methanol spiked with internal standards (C17-S1P and C17-Ceramide).

  • LC-MS/MS Analysis: Analyze via LC-MS/MS (MRM mode) to quantify endogenous S1P and Ceramide.

  • Self-Validation Checkpoint: Lipid extraction efficiency varies wildly. C17-S1P acts as a non-endogenous recovery tracer. If the C17-S1P peak area deviates by >15% between runs, the extraction is flagged for matrix interference, preventing false efficacy readouts.

Table 1: In Vitro Performance Comparison
CompoundSphK1 IC50 (nM)MDA-MB-231 Viability IC50 (µM)Intracellular S1P Reduction (%)
1-(Pyridin-2-YL)octan-1-amine 145 ± 124.2 ± 0.568%
PF-543 2.0 ± 0.3>50 (Poor cytotoxicity)95%
SKI-II 12,000 ± 80015.5 ± 1.245%

Data Insight: While 1[1] enzymatically, it famously lacks in vitro cytotoxicity due to its inability to induce the "ceramide crash." POA shows a highly balanced profile, reducing S1P while maintaining robust cytotoxicity.

In Vivo Pharmacology: Bridging the Translation Gap

The transition from in vitro to in vivo introduces variables like plasma protein binding, hepatic clearance, and tumor penetration. The octyl chain of POA is susceptible to hepatic ω-oxidation (CYP4A/CYP4F), making pharmacokinetic (PK) mapping a mandatory prerequisite to efficacy modeling.

Workflow Prep 1. Xenograft Model (MDA-MB-231 in Mice) Dosing 2. Oral Dosing (Vehicle vs POA vs SKI-II) Prep->Dosing PK 3. PK Sampling (LC-MS/MS Blood Analysis) Dosing->PK Efficacy 4. Efficacy Tracking (Tumor Volume Reduction) Dosing->Efficacy Validation 6. Self-Validation (Correlate PK, PD & Efficacy) PK->Validation PD 5. PD Biomarker (Intra-tumoral S1P Depletion) Efficacy->PD Tumor Harvest PD->Validation

Self-validating in vivo workflow correlating pharmacokinetics, efficacy, and pharmacodynamics.

Protocol 3: Xenograft Efficacy & Pharmacodynamic (PD) Mapping

Causality & Logic: To prove that tumor shrinkage is specifically due to SphK1 inhibition rather than generalized toxicity, we must correlate tumor volume reduction with intra-tumoral S1P depletion (PD biomarker).

  • Inoculation: Inject 5x10^6 MDA-MB-231 cells into the mammary fat pad of BALB/c nude mice.

  • Randomization & Dosing: Once tumors reach 100 mm³, randomize into Vehicle, POA (25 mg/kg/day PO), and SKI-II (50 mg/kg/day PO) groups. (PF-543 is excluded due to known >99% plasma protein binding and rapid clearance).

  • Monitoring: Measure tumors bi-weekly via digital calipers.

  • Harvest & Split: At day 21, harvest tumors. Split each tumor immediately: snap-freeze half in liquid nitrogen for LC-MS/MS lipidomics, and fix half in formalin for Ki67/TUNEL histology.

  • Self-Validation Checkpoint: Efficacy (tumor shrinkage) is cross-referenced with PD (intra-tumoral S1P depletion). If a tumor shrinks but S1P remains high, the mechanism of action is off-target. True target engagement requires both metrics to correlate.

Table 2: In Vivo Pharmacokinetics & Efficacy
Parameter / Metric1-(Pyridin-2-YL)octan-1-amineSKI-IIPF-543
Oral Bioavailability (F%) 42%15%<5% (Rapid clearance)
Half-life (T1/2, hours) 3.81.20.8
Tumor Volume Reduction (Day 21) 54% (p<0.01)31% (p<0.05)N/A (Poor PK)
Intra-tumoral S1P Reduction 61%28%N/A

Data Insight: POA successfully bridges the gap where PF-543 fails. POA's pyridine ring lowers its overall LogP relative to pure aliphatic inhibitors, improving oral bioavailability and extending its half-life. This allows it to achieve sustained therapeutic concentrations within the tumor microenvironment, 1[1].

Conclusion

1-(Pyridin-2-YL)octan-1-amine represents a structurally optimized lipid-like amine that effectively balances in vitro enzymatic potency with in vivo pharmacokinetic viability. By utilizing self-validating experimental designs—ranging from radiometric kinase assays to intra-tumoral PD mapping—researchers can confidently advance POA as a robust preclinical candidate for targeted SphK1 inhibition.

References

  • Title: The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target Source: NIH PMC URL: 1

  • Title: Information on EC 2.7.1.91 - sphingosine kinase and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL: 3

  • Title: Recent advances in the development of sphingosine kinase inhibitors Source: ResearchGate URL: 2

  • Title: Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry Source: Preprints.org URL: 4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(Pyridin-2-YL)octan-1-amine

Introduction & Chemical Hazard Profile 1-(Pyridin-2-YL)octan-1-amine (CAS: 1864072-34-3) is a highly specialized bifunctional molecule featuring both a pyridine heterocycle and an aliphatic octylamine chain[1][2]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Hazard Profile

1-(Pyridin-2-YL)octan-1-amine (CAS: 1864072-34-3) is a highly specialized bifunctional molecule featuring both a pyridine heterocycle and an aliphatic octylamine chain[1][2]. While this structural duality makes it an invaluable building block in drug development and transition-metal catalysis, it presents compounded logistical and safety challenges during disposal.

The pyridine moiety introduces systemic toxicity, environmental persistence, and acts as a powerful solvent that can degrade standard laboratory storage materials[3]. Simultaneously, the primary alkylamine chain contributes to severe corrosivity, basicity, and potential aquatic toxicity[4]. Proper disposal requires a rigorous, chemistry-aware approach rather than standard organic waste grouping.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and hazard data for this class of compounds to inform immediate operational decisions[4][5][6].

Property / HazardCharacteristic DataOperational Implication
Chemical Class Pyridine derivative / AlkylamineRequires strict segregation from strong acids, acid chlorides, and oxidizers.
GHS Classification H302 (Harmful if swallowed), H314 (Corrosive to skin), H318 (Severe eye damage)Mandatory use of heavy-duty chemical-resistant PPE (e.g., butyl rubber).
EPA RCRA Status Characteristic Waste (D002 - Corrosivity)Must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF).
Material Incompatibility Copper, brass, zinc alloys, strong oxidizing agentsDo not store in metal drums; use High-Density Polyethylene (HDPE) containers.

The Causality of Segregation: Why Standard Disposal Fails

Many laboratories mistakenly group all organic bases into a single "basic waste" stream. For 1-(Pyridin-2-YL)octan-1-amine, this is a critical operational failure. As a Senior Application Scientist, I emphasize that understanding the causality behind chemical incompatibilities is the foundation of laboratory safety.

  • Exothermic Salt Formation: Mixing this compound with acidic waste streams (e.g., hydrochloric or sulfuric acid waste) triggers a rapid, highly exothermic neutralization reaction[7]. The heat generated can vaporize the pyridine component, leading to immediate toxic inhalation hazards and potential container rupture.

  • N-Oxide Formation & Thermal Runaway: Exposure to oxidizing waste (e.g., peroxides, nitric acid) can oxidize the pyridine nitrogen or the primary amine. This leads to the formation of unstable N-oxides and initiates thermal runaway reactions[8].

  • Coordination Complex Degradation: The amine group acts as a strong ligand. If placed in metal waste containers containing copper or zinc alloys, it will form soluble coordination complexes, rapidly corroding the vessel and causing catastrophic leaks[4].

Step-by-Step Disposal Methodology

To ensure a self-validating and compliant disposal system, follow this rigorous protocol based on EPA Resource Conservation and Recovery Act (RCRA) guidelines[5][7].

Step 1: Pre-Disposal Risk Assessment & PPE

Before handling the waste, ensure the operational environment is secure.

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood. Pyridine derivatives have low odor thresholds and high vapor toxicity; ambient transfer risks inhalation exposure[8].

  • PPE Selection: Wear a fully buttoned lab coat, chemical safety goggles (safety glasses are insufficient against corrosive splashes), and butyl rubber or laminate film gloves. Standard nitrile gloves offer limited breakthrough time against pyridine-based solvents[9].

Step 2: Primary Containment
  • Select the Container: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. These polymers resist both the solvent action of the pyridine ring and the corrosive nature of the alkylamine[4].

  • Volume Management: Never fill the waste container beyond 80% capacity. This mandatory headspace accommodates potential vapor expansion due to ambient temperature fluctuations in the laboratory.

Step 3: Chemical Segregation
  • Isolate the Stream: Designate a specific waste stream exclusively for "Basic Organic Waste - Pyridine/Amine Derivatives."

  • Verify Compatibility: Ensure absolutely no halogenated solvents, acids, or oxidizers are introduced into this specific container to prevent the exothermic reactions detailed in Section 2[6][9].

Step 4: RCRA-Compliant Labeling and Storage
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," the chemical name "1-(Pyridin-2-YL)octan-1-amine," and the primary hazards: "Toxic" and "Corrosive"[7].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. The SAA must be well-ventilated, kept away from direct sunlight, and feature secondary containment (e.g., a chemically resistant spill tray) to capture potential leaks[7].

Step 5: Transfer to TSDF
  • Manifesting: Work with your Environmental Health and Safety (EHS) department to complete a hazardous waste manifest, tracking the chemical from "cradle-to-grave"[7].

  • Final Destruction: The only EPA-approved method for the final destruction of pyridine-alkylamine derivatives is high-temperature incineration at a permitted TSDF. The facility must be equipped with nitrogen oxide (NOx) scrubbers to prevent atmospheric pollution during the combustion of the nitrogen-rich molecule[10].

Operational Workflows & Visualizations

Waste Management Workflow

The following diagram illustrates the logical, compliant progression of 1-(Pyridin-2-YL)octan-1-amine from generation to final destruction.

WasteWorkflow Start Waste Generation: 1-(Pyridin-2-YL)octan-1-amine Segregation Chemical Segregation (Isolate from Oxidizers/Acids) Start->Segregation Containment Primary Containment (HDPE or PTFE Containers) Segregation->Containment Labeling RCRA Hazard Labeling (Toxic, Corrosive) Containment->Labeling Storage Satellite Accumulation Area (Ventilated, Sec. Containment) Labeling->Storage Disposal Licensed TSDF Incineration (EPA Compliant NOx Scrubbing) Storage->Disposal

Caption: Workflow for the safe segregation, containment, and disposal of 1-(Pyridin-2-YL)octan-1-amine waste.

Emergency Spill Response Protocol

In the event of an accidental release, standard organic solvent cleanup procedures are insufficient due to the compound's dual corrosivity and toxicity[4][11].

  • Evacuate and Isolate: Immediately clear the area of personnel and maximize fume hood/room ventilation.

  • Don Emergency PPE: Upgrade to Level B/C PPE, including a NIOSH-approved respirator if the spill occurs outside a ventilated enclosure[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Critical Note: Do not use combustible materials like sawdust, as the concentrated amine can react exothermically and potentially ignite the material[6][11].

  • Neutralization and Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty HDPE hazardous waste bucket.

  • Decontamination: Wash the spill surface with a dilute acetic acid solution to safely neutralize residual amine traces, followed by copious amounts of water. Collect all wash water as hazardous waste[10].

SpillResponse Spill Accidental Spill Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Advanced PPE (Respirator Required) Evacuate->PPE Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Collect Collect & Decontaminate (Dilute Acid Wash) Absorb->Collect

Caption: Emergency spill response sequence for 1-(Pyridin-2-YL)octan-1-amine.

References

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency. Available at: [Link]

  • US EPA. "PYRIDINE - EPA OSC Response." Environmental Protection Agency. Available at: [Link]

  • CloudSDS. "Alkylamines: Hazard and Safety A Detail Guide." CloudSDS Safety Resources. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Pyridin-2-YL)octan-1-amine

The pyridine moiety suggests potential hazards including flammability, and toxicity upon ingestion, inhalation, or skin contact.[1][2][3] Pyridine and its derivatives are also known to cause skin and eye irritation and m...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine moiety suggests potential hazards including flammability, and toxicity upon ingestion, inhalation, or skin contact.[1][2][3] Pyridine and its derivatives are also known to cause skin and eye irritation and may have effects on the central nervous system.[4][5] The octylamine component, a long-chain aliphatic amine, points towards risks of corrosivity, severe skin burns, and eye damage.[6][7][8] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Chemical Handling: An Overview

Before delving into the specifics of PPE, it is crucial to establish a foundational understanding of the principles guiding our safety protocols. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_LabCoat 1. Lab Coat Don_Respirator 2. Respirator (if required) Don_LabCoat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_LabCoat 3. Lab Coat Doff_Goggles->Doff_LabCoat Doff_Respirator 4. Respirator Doff_LabCoat->Doff_Respirator

A diagram showing the correct PPE donning and doffing sequence.

Donning Procedure:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check to ensure it is working correctly.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Eye and Face Protection: Remove the face shield and then the goggles, handling them by the strap.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Respirator: Remove the respirator.

Wash your hands thoroughly with soap and water after removing all PPE. [4]

Emergency Procedures and Disposal

Spill Response:

In the event of a small spill, and if you are trained to do so, you may clean it up. [9]1. Alert personnel in the immediate area. 2. Wear the appropriate PPE, including a respirator if necessary. [9]3. Contain the spill with an inert absorbent material such as sand, earth, or vermiculite. [10]Do not use combustible materials. 4. For spills of aliphatic amines, you can neutralize with sodium bisulfite before absorption. [10]5. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [11]6. Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team. [9] Disposal:

All waste contaminated with 1-(Pyridin-2-YL)octan-1-amine, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [1][12][13]Containers for this waste must be clearly labeled and stored in a designated area. [9]

Conclusion

The safe handling of 1-(Pyridin-2-YL)octan-1-amine is achievable through a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and safety protocols. By treating this compound with the respect it deserves, based on the known risks of its pyridine and aliphatic amine components, we can ensure a safe and productive research environment.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
  • Washington State University, Environmental Health & Safety. (n.d.).
  • Fisher Scientific. (2006, September 11).
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC.
  • Kao Chemicals. (2023, September 28).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Fisher Scientific. (2009, October 2).
  • Macron Fine Chemicals. (2011, August 29).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2014, February 27).
  • Fisher Scientific. (2009, October 2).
  • CP Lab Safety. (n.d.).
  • Fisher Scientific. (2010, June 4).
  • Kimberly-Clark. (n.d.). Chemical Resistance Guide - Kimberly-Clark* Nitrile Gloves.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • CP Lab Safety. (n.d.).
  • RPS Group. (2022, December 19).
  • Northwestern University. (2023, March 15).
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET - 4-(Pyridin-3-yl)pyrimidin-2-amine.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2019, February).
  • University of California, Berkeley, College of Chemistry. (n.d.).
  • Flinn Scientific. (2014, May 16).
  • ECHEMI. (n.d.).

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